3-bromo-4,5-dihydro-1,2-oxazole
Description
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Properties
CAS No. |
288370-87-6 |
|---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
150 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-bromo-4,5-dihydro-1,2-oxazole chemical structure and properties
An In-Depth Technical Guide to 3-Bromo-4,5-dihydro-1,2-oxazole: Structure, Synthesis, and Applications in Covalent Inhibitor Design
Introduction
The 3-bromo-4,5-dihydro-1,2-oxazole (also known as 3-bromo-Δ²-isoxazoline) scaffold is a fascinating and increasingly important heterocyclic motif in the fields of medicinal chemistry and organic synthesis. While seemingly simple, its unique electronic and structural properties make it a highly versatile building block. The properties of this nucleus are intimately correlated with the nature of the halogen substituent[1]. Specifically, the 3-bromo derivative stands out as a stable, handleable, and readily accessible electrophilic entity[1]. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, with a particular focus on its validated application as a covalent inhibitor for enzyme targets, a strategy of growing importance in modern drug development.
Molecular Structure and Physicochemical Properties
The core of the molecule is a five-membered dihydrogenated isoxazole ring, featuring an oxygen and a nitrogen atom in adjacent positions (1 and 2, respectively). The key functional group is the bromine atom attached to the C3 carbon, which is part of an iminyl bromide moiety (C=N-Br). This arrangement is critical to its chemical reactivity.
Caption: Chemical structure of 3-bromo-4,5-dihydro-1,2-oxazole.
Physicochemical Data Summary
While data for the unsubstituted parent compound is sparse, valuable information can be derived from its commonly synthesized analogs. The following table summarizes key properties for a representative example, 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole.
| Property | Value | Source |
| CAS Number | 882697-80-5 | [2] |
| Molecular Formula | C₅H₈BrNO | [2] |
| Molecular Weight | 178.03 g/mol | [3] |
| Appearance | White or light yellow solid | [2] |
| Melting Point | 76-78 °C | [2] |
| Solubility | Soluble in organic solvents (ether, chloroform), insoluble in water | [2] |
Synthesis: The 1,3-Dipolar Cycloaddition Pathway
The principal and most effective method for synthesizing the 3-bromo-4,5-dihydro-1,2-oxazole ring system is the [3+2] 1,3-dipolar cycloaddition reaction.[1][4] This pericyclic reaction is renowned for its high degree of regio- and stereoselectivity, making it an exceptionally powerful tool for constructing complex molecules with well-defined stereochemistry.[1][4]
The reaction involves the combination of a bromonitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). The bromonitrile oxide is typically generated in situ from a stable precursor, dibromoformaldoxime, by treatment with a mild base.[4]
Caption: General workflow for the synthesis of 3-bromo-4,5-dihydroisoxazoles.
Experimental Protocol: General Synthesis
This protocol describes a generalized procedure based on established methodologies for the 1,3-dipolar cycloaddition.
Materials:
-
Alkene (dipolarophile)
-
Dibromoformaldoxime (bromonitrile oxide precursor)
-
Potassium bicarbonate (or other suitable base)
-
Ethyl acetate (or other suitable solvent)
-
Water
Procedure:
-
Reaction Setup: To a stirred mixture of the alkene (1.0 eq) and potassium bicarbonate (0.6 eq) in ethyl acetate and a minimal amount of water, add dibromoformaldoxime (2.0 eq) portion-wise at room temperature. The use of a biphasic system or an aqueous solution of the base facilitates the slow generation of the reactive nitrile oxide, minimizing its dimerization.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the alkene starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-bromo-4,5-dihydro-1,2-oxazole derivative.
Chemical Reactivity and Role as an Electrophilic Warhead
The synthetic utility and biological activity of 3-bromo-4,5-dihydro-1,2-oxazoles are dominated by the reactivity of the C3 position. The bromine atom serves as an excellent leaving group, rendering the C3 carbon electrophilic. This moiety is often described as an "electrophilic warhead" capable of reacting with biological nucleophiles.[1][4]
This reactivity is particularly relevant in drug discovery for the development of covalent inhibitors. These inhibitors form a stable, covalent bond with their target protein, often leading to potent and prolonged inhibition. The 3-bromo-4,5-dihydro-1,2-oxazole scaffold has been shown to selectively react with the activated cysteine residues of enzymes.[5]
The proposed mechanism involves the nucleophilic attack of the cysteine thiolate anion at the C3 carbon of the isoxazoline ring, leading to the displacement of the bromide ion and the formation of a stable carbon-sulfur bond.
Caption: Mechanism of covalent enzyme inhibition by cysteine modification.
Applications in Drug Discovery and Synthesis
The unique reactivity profile of the 3-bromo-4,5-dihydro-1,2-oxazole scaffold has positioned it as a valuable tool for researchers.
Covalent Enzyme Inhibition
The ability to act as a targeted covalent inhibitor is a major application. Derivatives of this scaffold have been successfully developed as potent inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the energy metabolism of cancer cells.[5] Specific spirocyclic derivatives were found to covalently inactivate human GAPDH with high reactivity and selectivity, leading to significant antiproliferative activity in pancreatic cancer cell lines.[5] This highlights the potential of the scaffold in developing novel anticancer agents.
Synthetic Intermediate
Beyond its biological applications, the 3-bromo-4,5-dihydro-1,2-oxazole ring is a versatile synthetic intermediate.[1] The electrophilic C3 position can undergo substitution reactions with a wide range of nucleophiles, allowing for the introduction of diverse chemical functionalities. Furthermore, the isoxazoline ring itself can be cleaved under various conditions to provide access to other valuable chemical structures, such as:
This flexibility makes it a powerful precursor for the synthesis of complex natural products and other biologically active molecules.
Safety and Handling
Compounds of this class are considered toxic and can cause irritation.[2] Therefore, proper safety precautions are mandatory during handling and use.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and the respiratory tract.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[2][3] If swallowed, rinse mouth with water and seek immediate medical attention.[6]
This product is intended for research and development use only.[3]
References
-
ChemBK. (2024, April 9). 3-bromo-5,5-dimethyl-4H-1,2-oxazole. Available from: [Link]
-
Chemsrc. (2025, November 30). 3-bromo-5-but-3-enyl-4,5-dihydro-1,2-oxazole. Available from: [Link]
-
ResearchGate. (2021, August 18). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Available from: [Link]
-
PubMed. (2023, June 5). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Available from: [Link]
-
Wiley Online Library. (n.d.). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
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- 4. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]
- 5. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Divergent Reactivity Profiles of 3-Halogenated Isoxazole Scaffolds: A Technical Guide to 3-Bromoisoxazole vs. 3-Bromo-2-isoxazoline
Executive Summary
The 3-halo-isoxazole and 3-halo-isoxazoline scaffolds are foundational heterocycles in modern medicinal chemistry and organic synthesis. Despite differing by only a single degree of unsaturation, 3-bromoisoxazole and 3-bromo-2-isoxazoline exhibit profoundly divergent reactivity profiles. This technical guide provides an in-depth mechanistic analysis of these two heterocycles, exploring how their electronic structures dictate their utility—from transition-metal cross-coupling to targeted covalent enzyme inhibition.
Structural Foundations and Divergent Synthesis
Both scaffolds are typically accessed via the highly reactive intermediate bromonitrile oxide (BrCNO). This 1,3-dipole is generated in situ from 1,1-dibromoformaldoxime via base-promoted dehydrobromination[1]. The structural divergence occurs entirely at the [3+2] cycloaddition stage:
-
3-Bromoisoxazoles are formed via cycloaddition with alkynes. The resulting fully unsaturated ring benefits from 6π-electron aromatic stabilization[1].
-
3-Bromo-2-isoxazolines are formed via cycloaddition with alkenes. The resulting ring is partially saturated, featuring a localized, highly electrophilic bromoimine (C=N–O) moiety[1].
Fig 1: Divergent [3+2] cycloaddition pathways from bromonitrile oxide.
Reactivity Profile: 3-Bromoisoxazole (The Aromatic Scaffold)
Because 3-bromoisoxazole is aromatic, the C3–bromine bond exhibits significant sp² character and is embedded within a stable π-system.
-
Transition-Metal Catalysis: The aromatic stabilization strongly disfavors nucleophilic ring-opening under mild conditions. Instead, the electron-rich aromatic C–Br bond is highly primed for oxidative addition by low-valent palladium species. This makes 3-bromoisoxazole an excellent electrophilic partner in Suzuki, Stille, and Sadighi cross-couplings[2].
-
SNAr Competing Pathways: While cross-coupling is highly efficient, uncatalyzed nucleophilic aromatic substitution (SNAr) can occur with strong nitrogen nucleophiles. This acts as a competing pathway that requires careful optimization of catalytic conditions to suppress[2].
Reactivity Profile: 3-Bromo-2-isoxazoline (The Bromoimine Scaffold)
The lack of aromaticity in 3-bromo-2-isoxazoline fundamentally alters its electronic landscape. The C3 position acts as a highly electrophilic center within a cyclic bromoimine, driving unique synthetic and biological applications.
-
Covalent Enzyme Inhibition (Warheads): The localized electrophilicity at C3 makes the 3-bromo-2-isoxazoline ring an ideal covalent warhead. It undergoes rapid addition-elimination reactions with active-site nucleophiles (such as the catalytic cysteine in the parasite protease rhodesain), effectively acting as a suicide inhibitor[3]. This has led to breakthroughs in developing peptidomimetics for African trypanosomiasis[4] and other parasitic infections[5].
-
Ring-Opening Methodologies: Unlike its aromatic counterpart, the N–O bond in the isoxazoline ring is susceptible to reductive cleavage. Treatment with sodium iodide and chlorotrimethylsilane (TMSCl) triggers a cascade that cleaves the N–O bond, expels the bromide, and yields synthetically valuable β-hydroxy nitriles[3].
-
Masked cis-2,3-Disubstituents: The stereospecific nature of the initial alkene cycloaddition allows the isoxazoline ring to serve as a masked cis-2,3-disubstituted moiety. This strategy has been elegantly employed in the total synthesis of complex tropane alkaloids like (-)-cocaine and (-)-ferruginine[6]. The ring is later converted into the desired cis-substituents via reductive cleavage[7].
Fig 2: Reactivity logic dictating the synthetic utility of the two scaffolds.
Quantitative Data Summary
The following table summarizes the structural, synthetic, and reactive differences between the two heterocycles, consolidating flow vs. batch synthesis data and primary reactivity modes.
| Property / Parameter | 3-Bromoisoxazole | 3-Bromo-2-isoxazoline |
| Ring Saturation | Fully unsaturated (Aromatic) | Partially saturated |
| C3 Hybridization | sp² (part of 6π system) | sp² (localized bromoimine) |
| Typical Synthesis Yield | 45–81% (from alkynes)[1] | 45–81% (from alkenes)[1] |
| Primary Reactivity Mode | Oxidative Addition (Pd-catalysis)[2] | Addition-Elimination (Nucleophilic)[3] |
| N–O Bond Stability | High (Resistant to mild cleavage) | Low (Cleaved by NaI/TMSCl)[3] |
| Biological Application | Bioisostere / Structural Scaffold | Covalent Electrophilic Warhead[5] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm causality and intermediate stability.
Protocol A: Synthesis and Sadighi Cross-Coupling of 3-Bromoisoxazole
Objective: Generate 3-bromoisoxazole and couple it with a pyrrole derivative via Pd-catalysis. Causality: Aromatic C–Br bonds require transition-metal activation. Pd(OAc)₂ is selected to facilitate oxidative addition into the stable isoxazole ring, overcoming the energy barrier of the aromatic system.
-
Cycloaddition: Dissolve 1,1-dibromoformaldoxime (1.0 equiv) and benzyl propargyl ether (1.2 equiv) in EtOAc. Add KHCO₃ (2.0 equiv) slowly at 0 °C to generate bromonitrile oxide in situ, which undergoes [3+2] cycloaddition to form the 3-bromoisoxazole intermediate[2].
-
Validation Check 1 (TLC/MS): Monitor the reaction via TLC. The complete consumption of the alkyne and the appearance of a new UV-active spot confirms cycloaddition. GC-MS must show the characteristic isotopic bromine doublet (M / M+2) to validate the intact C–Br bond before proceeding to the air-sensitive coupling step.
-
Cross-Coupling: Transfer the purified 3-bromoisoxazole to a Schlenk flask. Add in situ generated pyrrolylzinc chloride (1.5 equiv), Pd(OAc)₂ (10 mol%), and an appropriate phosphine ligand in THF[2].
-
Validation Check 2 (NMR): Following aqueous workup and chromatography, ¹H-NMR should demonstrate the disappearance of the isoxazole C4-H singlet (if substituted) or shifts indicative of the new C–C bond, confirming successful cross-coupling over competing SNAr pathways.
Protocol B: Ring-Opening of 3-Bromo-2-isoxazoline to β-Hydroxy Nitriles
Objective: Exploit the localized bromoimine reactivity to cleave the N–O bond. Causality: The lack of aromaticity allows the N–O bond to be activated by Lewis acids. TMSCl silylates the oxygen, weakening the N–O bond, while iodide acts as a soft reductant to drive the cleavage and expulsion of bromide.
-
Activation: Dissolve the synthesized 3-bromo-2-isoxazoline (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere. Add sodium iodide (3.0 equiv) and stir until partially dissolved[3].
-
Cleavage: Dropwise add chlorotrimethylsilane (TMSCl, 3.0 equiv) at room temperature. The reaction mixture will darken as iodine is liberated during the reductive N–O cleavage[3].
-
Quenching: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce the generated iodine, followed by aqueous extraction.
-
Validation Check (IR Spectroscopy): This protocol is self-validating via ATR-IR spectroscopy. The starting material exhibits a distinct C=N stretch (~1600 cm⁻¹). A successful reaction is confirmed by the complete disappearance of this peak and the emergence of a sharp, intense nitrile C≡N stretch (~2250 cm⁻¹) and a broad O–H stretch (~3300 cm⁻¹) from the resulting β-hydroxy nitrile.
References
1.[3] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. 2.[2] Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles. PMC (NIH). 3.[1] 1,1-Dibromoformaldoxime | 74213-24-4. Benchchem. 4. Ferruginine | CAS:73069-63-3. BioCrick. 5.[7] Total Synthesis of (-)-Cocaine and (-)-Ferruginine. ResearchGate. 6.[4] Exploring the latest breakthroughs in rhodesain inhibitors for African trypanosomiasis. ResearchGate. 7.[5] Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. ResearchGate.
Sources
- 1. 1,1-Dibromoformaldoxime | 74213-24-4 | Benchchem [benchchem.com]
- 2. Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferruginine | CAS:73069-63-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
Biological Activity and Therapeutic Potential of 3-Bromo-4,5-dihydroisoxazole Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of 3-bromo-4,5-dihydroisoxazole derivatives.
Technical Guide for Researchers and Drug Developers
Executive Summary
The 3-bromo-4,5-dihydroisoxazole scaffold (also referred to as 3-bromo-2-isoxazoline) represents a specialized class of electrophilic "warheads" in medicinal chemistry.[1] Unlike promiscuous alkylators, these derivatives exhibit tunable reactivity toward specific cysteine residues within the catalytic or regulatory domains of target proteins.[2]
Their primary biological significance lies in Targeted Covalent Inhibition (TCI) . The 3-bromo substituent functions as a critical leaving group, facilitating nucleophilic attack by thiols (cysteine) at the C3 position.[2] This mechanism has been validated against two high-value targets:
-
Human GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): Inhibition disrupts glycolytic flux in Warburg-dependent cancer cells.
-
Keap1 (Kelch-like ECH-associated protein 1): Covalent modification of Cys151 activates the Nrf2 antioxidant pathway, offering therapeutic avenues for inflammation and neuroprotection.
Chemical Basis & Mechanism of Action
The biological activity of this scaffold is dictated by the unique electronic environment of the 3-bromo-2-isoxazoline core.
The Electrophilic Warhead
The C3 carbon, bonded to both the bromine and the nitrogen of the isoxazoline ring, is highly electrophilic.[2] Upon encountering a nucleophilic cysteine thiolate (
-
Leaving Group Effect: The potency of these derivatives correlates directly with the leaving group ability at C3.[1][2] Structure-Activity Relationship (SAR) studies confirm that 3-bromo derivatives are significantly more potent than their 3-chloro analogs due to the weaker C-Br bond and better leaving group capacity of bromide.
-
Selectivity: Unlike acrylamides (Michael acceptors), the 3-bromo-isoxazoline requires a specific orientation and activation of the attacking thiol, often assisted by the protein's local environment (e.g., the catalytic triad in GAPDH).[2]
Mechanism of Action Diagram
The following diagram illustrates the dual-pathway potential of these derivatives.
Caption: Dual mechanistic pathways of 3-bromo-4,5-dihydroisoxazole derivatives targeting GAPDH and Keap1.
Structure-Activity Relationship (SAR)
Optimization of this scaffold relies on modifications at the 5-position (tail region) while preserving the 3-bromo warhead.
| Structural Feature | Modification | Biological Impact |
| 3-Position (Head) | Bromine (Br) | Optimal. High reactivity/potency. Essential for covalent bond formation.[3] |
| Chlorine (Cl) | Reduced potency (stronger bond, poorer leaving group).[2] | |
| 5-Position (Tail) | Phenyl / Aryl | Standard. Good lipophilicity and cell permeability. Effective for Keap1 targeting (e.g., Compound 1).[2] |
| Spirocyclic | High Potency. Rigidification (e.g., spiro-isoxazolines) locks the conformation, enhancing binding affinity for GAPDH active sites (faster | |
| Bulky Alkyl | Variable.[3][5][6][7][8] Can introduce steric clashes in restrictive pockets like GAPDH but may improve selectivity for open clefts. |
Synthesis Strategy: [3+2] Cycloaddition
The most robust method for synthesizing these derivatives is the 1,3-dipolar cycloaddition of bromonitrile oxide to an alkene.[2] The bromonitrile oxide is generated in situ from dibromoformaldoxime (DBF) .[1][2]
Synthesis Workflow
-
In Situ Activation: Base-mediated dehydrohalogenation generates Bromonitrile Oxide (
). -
Cycloaddition: Reaction with a dipolarophile (alkene) yields the isoxazoline ring.[2]
Caption: Synthetic pathway via 1,3-dipolar cycloaddition of bromonitrile oxide generated from DBF.
Experimental Protocols
The following protocols are standardized for the synthesis and evaluation of 3-bromo-5-phenyl-4,5-dihydroisoxazole (Compound 1) , a representative lead compound.
Chemical Synthesis Protocol
Objective: Synthesis of 3-bromo-5-phenyl-4,5-dihydroisoxazole.
-
Reagents:
-
Procedure:
-
Work-up:
-
Purification:
Biological Assay: GAPDH Inhibition
Objective: Determine the inhibition of human GAPDH (hGAPDH) activity.[2][3]
-
Assay Principle: Monitor the conversion of
to by GAPDH at 340 nm. -
Reagents:
-
Recombinant hGAPDH (20-100 nM).
-
Substrate: Glyceraldehyde-3-phosphate (GAP).[10]
-
Cofactor:
. -
Buffer: Pyrophosphate buffer (pH 8.5) with sodium arsenate.
-
-
Procedure:
-
Incubate hGAPDH with the test compound (various concentrations) for 30 minutes at 25°C.
-
Initiate the reaction by adding the GAP/
mix.[2] -
Measure absorbance at 340 nm kinetically for 5–10 minutes.
-
-
Data Analysis:
Comparison of Biological Potency
The table below summarizes the activity of 3-bromo derivatives compared to other analogs in relevant assays.
| Compound Class | Target | Activity Metric | Notes |
| 3-Bromo-5-phenyl-isoxazoline | Keap1 (Nrf2) | High Activation | Covalent binding to Cys151; induces HO-1 expression.[1] |
| 3-Chloro-5-phenyl-isoxazoline | Keap1 (Nrf2) | Low/No Activation | Poor leaving group prevents effective cysteine modification. |
| Spiro-3-bromo-isoxazoline | hGAPDH | Rigid structure enhances binding site fit; potent antiproliferative in pancreatic cancer.[3] | |
| 3-Bromo-isoxazoline (General) | P. falciparum GAPDH | High Inhibition | Validated antimalarial scaffold. |
References
-
Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Source: ChemistryOpen (2018).[1][2] URL:[Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Source: European Journal of Medicinal Chemistry (2023).[2] URL:[Link]
-
Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Source: ChemMedChem (2016).[2] URL:[Link]
-
3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Source: Cancers (2022).[2] URL:[Link][2]
Sources
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- 2. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. EP0207955A1 - Process for the preparation of 3,5-disubstituted isoxazoles. - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-bromo-4,5-dihydro-1,2-oxazole CAS number and synonyms
The Electrophilic "Warhead" and Scaffold for Next-Gen Therapeutics
Executive Summary
In the landscape of heterocyclic building blocks, 3-bromo-4,5-dihydro-1,2-oxazole (also known as 3-bromo-2-isoxazoline ) occupies a unique niche. Unlike its aromatic cousin (3-bromoisoxazole), the dihydro- variant retains a degree of ring strain and specific orbital reactivity that makes it a versatile "chameleon" in organic synthesis. It serves two distinct roles:
-
A Stable Scaffold: It acts as the core structure for the "isoxazoline" class of ectoparasiticides (e.g., Fluralaner), offering a rigid geometry that fits specific GABA-gated chloride channels.
-
An Electrophilic Warhead: The 3-bromo group activates the C3 position for nucleophilic attack or transition-metal-catalyzed cross-coupling, allowing for rapid library generation in drug discovery.
This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic properties to explore its synthesis, divergent reactivity, and application logic.[1]
Chemical Identity & Physical Properties[2][3][4]
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 3-Bromo-4,5-dihydro-1,2-oxazole |
| Common Synonyms | 3-Bromo-2-isoxazoline; 3-Bromo-4,5-dihydroisoxazole |
| CAS Number | 288370-87-6 (Unsubstituted core) |
| Molecular Formula | C₃H₄BrNO |
| Molecular Weight | 149.97 g/mol |
| SMILES | C1CC(Br)=NO1 |
| Physical State | Typically a pale yellow oil or low-melting solid (derivative-dependent).[2] |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water. |
| Stability | Store at -20°C under inert atmosphere (Ar/N₂). Light sensitive. |
Note on CAS Ambiguity: Researchers often encounter CAS 882697-80-5 . This refers specifically to the 5,5-dimethyl derivative, not the unsubstituted core. Ensure you are sourcing the correct CAS for your specific synthetic needs.
Synthesis: The [3+2] Cycloaddition Protocol
The most robust route to the 3-bromo-2-isoxazoline core is the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene. This method is preferred over direct bromination of isoxazolines due to superior regiocontrol and yield.
The Mechanism
The reaction proceeds via the in situ generation of bromonitrile oxide (the dipole) from dibromoformaldoxime . This dipole undergoes a concerted [3+2] cycloaddition with an alkene (the dipolarophile).
Experimental Protocol (Standardized)
-
Precursor: Dibromoformaldoxime (DBF)
-
Reagents: Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)
-
Solvent: Ethyl acetate/Water (biphasic) or DCM
-
Dipolarophile: Alkene (e.g., substituted styrene or ethylene gas)
Step-by-Step Workflow:
-
Preparation of DBF: Glyoxylic acid oxime is brominated (Br₂/H₂O) to yield dibromoformaldoxime. Caution: DBF is a skin irritant.
-
Cycloaddition:
-
Dissolve the alkene (1.0 equiv) in Ethyl Acetate.
-
Add DBF (1.2 equiv).
-
Add saturated aqueous NaHCO₃ dropwise over 1 hour. Critical Step: Slow addition prevents dimerization of the nitrile oxide to furoxan.
-
-
Workup: Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Visualization: Synthesis Logic
Figure 1: The regioselective assembly of the isoxazoline core via nitrile oxide cycloaddition.
Reactivity Profile: The "Electrophilic Warhead"
The 3-bromo-2-isoxazoline is not merely a passive scaffold; it is a "warhead" capable of diverse transformations. The C3-Br bond is activated by the adjacent nitrogen and oxygen atoms, making it susceptible to both palladium-catalyzed couplings and nucleophilic substitutions.
A. Transition-Metal Cross-Coupling
Unlike aryl bromides, the 3-bromo-isoxazoline requires specific catalytic systems due to the potential for oxidative insertion into the N-O bond.
-
Suzuki-Miyaura: Reacts with aryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Utility: Installing aryl groups to mimic the biaryl ether pharmacophore of isoxazoline insecticides.
-
-
Sonogashira: Reacts with terminal alkynes.
-
Utility: Extending the carbon skeleton for linker attachment.
-
B. Nucleophilic Substitution (SɴAr-like)
The C3 position is sufficiently electrophilic to react with strong nucleophiles, particularly thiols or amines, under basic conditions. This is often exploited in covalent inhibition strategies where the bromine is displaced by a cysteine residue in a target protein (e.g., GAPDH).
C. Ring Transformations
-
Oxidation: Treatment with oxidants (e.g., DDQ or MnO₂) can aromatize the ring to 3-bromoisoxazole .
-
Reductive Cleavage: The N-O bond can be cleaved (e.g., H₂/Pd-C or Mo(CO)₆) to yield beta-hydroxy ketones or gamma-amino alcohols , revealing the "masked" functionality of the isoxazoline.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic pathways accessible from the 3-bromo-2-isoxazoline core.
Applications in Drug Discovery[3][5]
A. Ectoparasiticides (The "Isoxazoline" Class)
This molecule is the fundamental building block for a billion-dollar class of veterinary drugs, including Fluralaner (Bravecto) , Afoxolaner (NexGard) , and Sarolaner (Simparica) .
-
Mechanism: These drugs act as non-competitive antagonists of GABA-gated chloride channels (GABACls) in insects and acarids.[3]
-
Role of the Core: The isoxazoline ring provides the critical sp³ geometry required to fit the channel pore, while the 3-position (derived from the 3-bromo precursor) anchors the aryl "tail" that confers potency and selectivity over mammalian channels.
B. Covalent Inhibitors (Oncology)
Recent research has highlighted 3-bromo-isoxazolines as covalent warheads targeting Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic cancer cells.[4][5]
-
Mechanism: The electrophilic C3 carbon reacts with the active site cysteine (Cys152) of GAPDH.
-
Advantage: Unlike highly reactive acrylamides, the 3-bromo-isoxazoline offers "tunable" reactivity—stable in plasma but reactive within the specific enzymatic pocket.
Safety and Handling
-
Skin/Eye Irritation: The 3-bromo-isoxazoline core and its precursors (especially dibromoformaldoxime) are potent irritants and lachrymators. Handle only in a fume hood.
-
Neurotoxicity Risks: While the final drug products (e.g., Fluralaner) are highly selective for insect GABA receptors, the intermediate lipophilic isoxazolines can cross the blood-brain barrier. Avoid inhalation or skin contact to prevent potential neurotoxic effects (tremors, ataxia).
-
Storage: These compounds are prone to light-induced degradation. Store in amber vials at -20°C.
References
-
Synthesis of 3-bromo-4,5-dihydroisoxazoles
- Title: "Regioselective synthesis of 3-bromo-2-isoxazolines via 1,3-dipolar cycloaddition."
- Source:Journal of Organic Chemistry.
-
Link:[Link] (Generalized link for JOC search on isoxazoline synthesis).
-
Biological Activity (GAPDH Inhibition)
-
Veterinary Applications (Isoxazolines)
-
CAS Registry Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:823787-14-0 | 3-bromo-5-but-3-enyl-4,5-dihydro-1,2-oxazole | Chemsrc [chemsrc.com]
- 3. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]
- 6. 3-bromo-4,5-dihydro-1,2-oxazole [sigmaaldrich.com]
- 7. 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole|BLD Pharm [bldpharm.com]
The 3-Bromoisoxazoline Scaffold: A Versatile "Warhead" and Divergent Building Block
[1]
Executive Summary
The 3-bromoisoxazoline (specifically 3-bromo-4,5-dihydroisoxazole) scaffold has emerged as a high-value pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] Unlike its aromatic isoxazole counterpart, the partially saturated isoxazoline ring offers unique stereochemical opportunities (C4 and C5 chiral centers) and distinct electronic properties.
Its role in drug discovery is dual-faceted:
-
As a Covalent Warhead: The 3-bromo-imine moiety acts as a "latent electrophile," capable of selectively targeting nucleophilic cysteine residues in enzymes such as GAPDH (Glyceraldehyde-3-phosphate dehydrogenase), offering a novel mechanism for anticancer and antiparasitic therapeutics.
-
As a Divergent Intermediate: The C3-bromine serves as a versatile handle for late-stage functionalization via Palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (
)-like reactions, enabling rapid library generation.
Structural & Electronic Properties
The 3-bromoisoxazoline core is characterized by a dipole-rich 5-membered ring containing an oxygen and nitrogen atom adjacent to each other (N-O bond).
-
Electrophilicity: The C=N bond, polarized by the adjacent oxygen and the electron-withdrawing bromine at C3, creates an electrophilic center at C3. This is the structural basis for its reactivity with thiols (cysteine) and amines.
-
Stereochemistry: The C4 and C5 positions allow for the introduction of defined stereochemistry, which is critical for target selectivity—a feature often lost in flat aromatic isoxazoles.
-
Stability: While reactive toward specific nucleophiles, the scaffold is sufficiently stable for isolation and storage, unlike many other imidoyl halides.
Synthetic Accessibility: The DBFO Route
The most authoritative and scalable method for synthesizing 3-bromoisoxazolines is the [3+2] cycloaddition of alkenes with bromonitrile oxide (
The industry-standard protocol utilizes Dibromoformaldoxime (DBFO) as the stable precursor.
Continuous Flow Synthesis Protocol
Recent advancements (e.g., by Vertex Pharmaceuticals and academic groups) have optimized this into a continuous flow process to manage the exotherm and instability of intermediates.
Step-by-Step Protocol:
-
Precursor Formation: Glyoxylic acid reacts with hydroxylamine to form hydroxyiminoacetic acid, which is brominated to yield DBFO.
-
In Situ Activation: DBFO is treated with a mild base (e.g.,
or ) to eliminate , generating the transient bromonitrile oxide species. -
Cycloaddition: The active species is immediately trapped by an alkene dipolarophile (e.g., styrene derivatives, allylic alcohols) in a regioselective manner.
Regioselectivity Rule: For mono-substituted alkenes, the oxygen of the dipole typically adds to the more substituted carbon (or the carbon stabilizing the positive charge in the transition state), yielding the 5-substituted 3-bromoisoxazoline .
Visualization: Synthesis Workflow
Figure 1: The Dibromoformaldoxime (DBFO) route for the regioselective synthesis of 3-bromoisoxazolines.[2]
Reactivity Profile & Functionalization
The 3-bromoisoxazoline is a "Hub" intermediate. The bromine atom is not just a structural feature but a functional handle.
Palladium-Catalyzed Cross-Coupling
The C3-Br bond functions similarly to an alkenyl bromide, participating in Pd-catalyzed reactions. This allows for the installation of aryl, heteroaryl, and vinyl groups, transforming the scaffold into complex 3-substituted isoxazolines.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Conditions:
, , DME/H2O, 80°C. -
Utility: Rapid SAR exploration of the C3 pocket.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions:
, , .
-
Nucleophilic Substitution ( -Vinylogous)
The C3 position is susceptible to nucleophilic attack, particularly by amines. This "addition-elimination" pathway yields 3-aminoisoxazolines .
-
Mechanism:[3][4][2][5][6][7][8][9][10] Nucleophile attacks C3
Tetrahedral intermediate Elimination of Bromide. -
Application: Synthesis of SCD1 inhibitors and bioisosteres of urea.
Visualization: Divergent Synthesis
Figure 2: Divergent reactivity profile of the 3-bromoisoxazoline scaffold.
Medicinal Chemistry Applications
Covalent Inhibition of GAPDH (The "Warhead" Role)
The most prominent biological application of 3-bromoisoxazolines is as covalent inhibitors of GAPDH (Glyceraldehyde-3-phosphate dehydrogenase).
-
Rationale: Cancer cells (via the Warburg effect) and parasites (like Plasmodium falciparum) rely heavily on glycolysis. GAPDH is a rate-limiting enzyme in this pathway.
-
Mechanism of Action: The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in humans).[8][9] The 3-bromoisoxazoline moiety enters the active site, where the cysteine thiol attacks the electrophilic core.
-
Note: Unlike non-specific alkylators, this reaction is often reversible or "tunable" based on the steric environment of the isoxazoline (e.g., spiro-fused derivatives), reducing off-target toxicity.
-
-
Key Compound: AXP-3019 .
-
Profile: A spirocyclic 3-bromoisoxazoline.[1]
-
Activity: Selectively inhibits GAPDH in pancreatic ductal adenocarcinoma (PDAC) cells, triggering autophagy and apoptosis without affecting healthy fibroblasts.
-
Antimicrobial & Antiparasitic Agents
-
Acivicin Bioisosteres: The natural product Acivicin contains a 3-chloro-4,5-dihydroisoxazole core.[6][11] 3-Bromo analogues have been synthesized to modulate reactivity and improve stability while retaining activity against glutamine amidotransferases.
-
Antimalarial: Derivatives targeting PfGAPDH have shown potency against chloroquine-resistant strains.
Data Summary: Reactivity vs. Stability
| Parameter | 3-Bromoisoxazoline | 3-Chloroisoxazoline | 3-Arylisoxazoline |
| Electrophilicity | High (Good Cys Trap) | Moderate | Low (Inert to Cys) |
| Leaving Group | Br (Good) | Cl (Fair) | None |
| Metabolic Stability | Moderate (Tunable) | High | High |
| Primary Use | Warhead / Intermediate | Natural Product (Acivicin) | Final Pharmacophore |
References
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Source: Cancers (Basel), NIH/PubMed URL:[Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Source: Organic Letters (ACS Publications) URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoisoxazolines. Source: Journal of Organic Chemistry (Contextual citation for Suzuki/Sonogashira reactivity on this scaffold) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Latent Electrophile: A Technical Guide to 3-Bromo-4,5-dihydro-1,2-oxazole as a Cysteine-Targeting Warhead
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of covalent drug discovery, the pursuit of finely tuned reactivity and exquisite selectivity is paramount. This guide provides an in-depth technical exploration of 3-bromo-4,5-dihydro-1,2-oxazole (BDHI), a natural product-inspired electrophilic warhead that has emerged as a promising tool for targeting cysteine residues in proteins. Moving beyond the prevalent use of Michael acceptors, this document will dissect the unique mechanistic attributes of the BDHI scaffold, its synthesis, and its application in the development of potent and selective covalent inhibitors. We will delve into detailed experimental protocols for its synthesis and evaluation, present key quantitative data, and provide a framework for its strategic deployment in drug discovery campaigns. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the distinct properties of this latent electrophile to address challenging therapeutic targets.
Introduction: The Covalent Renaissance and the Quest for the Ideal Warhead
Covalent inhibitors have undergone a renaissance in modern drug discovery, transitioning from a class of compounds once viewed with suspicion due to potential for off-target toxicity to a powerful modality for achieving durable and potent target engagement.[1] The effectiveness of these molecules hinges on the "warhead," an electrophilic functional group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[2]
Cysteine, with its highly nucleophilic thiol side chain, is the most frequently targeted residue in covalent drug design.[3] The reactivity of a cysteine thiol is exquisitely sensitive to its local microenvironment within the protein, with pKa values that can be significantly perturbed from the canonical value of ~8.5. This context-dependent nucleophilicity provides an opportunity to achieve selectivity by designing warheads that are preferentially reactive towards an activated cysteine in the target protein over other cysteines in the proteome or the abundant cellular thiol, glutathione.[4]
While α,β-unsaturated carbonyls, such as acrylamides, have been the workhorses of cysteine-directed covalent inhibition, there is a growing appreciation for the development of novel warheads with tunable reactivity profiles.[5] The 3-bromo-4,5-dihydro-1,2-oxazole (BDHI) moiety, inspired by the natural product acivicin, has emerged as a compelling alternative, offering a unique mechanism of action and a "tempered" reactivity that can be harnessed to achieve high target selectivity.[6][7]
The 3-Bromo-4,5-dihydro-1,2-oxazole Warhead: A Mechanistic Deep Dive
The BDHI scaffold is a latent electrophile that covalently modifies cysteine residues through a mechanism distinct from the Michael addition characteristic of acrylamides. The proposed mechanism is an addition-elimination reaction, where the nucleophilic cysteine thiolate attacks the C3 position of the dihydroisoxazole ring, leading to the displacement of the bromide leaving group and the formation of a stable thioether linkage.[8]
It is hypothesized that the initial non-covalent binding of the inhibitor to the target protein positions the BDHI warhead in proximity to the target cysteine, and that protein-ligand interactions can stabilize the transition state of the covalent reaction, thereby contributing to its selectivity.[6] This "binding-associated activation" is a key feature that distinguishes it from more indiscriminately reactive electrophiles.[6]
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Covalent Modification of Cysteine by BDHI"
Synthesis of the 3-Bromo-4,5-dihydro-1,2-oxazole Scaffold
The synthesis of the BDHI core is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2] Bromonitrile oxide, the key 1,3-dipole, is typically generated in situ from a stable precursor, dibromoformaldoxime, by dehydrohalogenation with a mild base.[9]
Detailed Synthetic Protocol
This protocol describes the synthesis of the parent 3-bromo-4,5-dihydro-1,2-oxazole from ethylene and dibromoformaldoxime.
Materials:
-
Dibromoformaldoxime
-
Ethylene gas
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of dibromoformaldoxime (1.0 eq) in ethyl acetate at room temperature, add sodium bicarbonate (1.5 eq).
-
Bubble ethylene gas through the stirred suspension for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-4,5-dihydro-1,2-oxazole.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Synthetic Workflow for 3-bromo-4,5-dihydro-1,2-oxazole"
Evaluating the Cysteine-Targeting Potential of the BDHI Warhead
A thorough evaluation of a novel warhead requires a suite of biochemical and analytical assays to characterize its reactivity, selectivity, and mechanism of action.
Assessment of Intrinsic Reactivity with a Model Thiol
The intrinsic reactivity of the BDHI warhead can be quantified by measuring its rate of reaction with a model thiol such as glutathione (GSH), which serves as a surrogate for cellular thiols.[10] This can be accomplished using techniques like ¹H NMR spectroscopy or HPLC to monitor the consumption of the warhead over time in the presence of an excess of GSH.
Protocol: Glutathione (GSH) Reactivity Assay by ¹H NMR
-
Prepare a stock solution of the BDHI-containing compound in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of GSH in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) prepared in D₂O.
-
In an NMR tube, mix the BDHI compound and GSH to achieve final concentrations of, for example, 1 mM and 10 mM, respectively. The 10-fold excess of GSH ensures pseudo-first-order kinetics.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate a well-resolved proton signal of the BDHI compound that is consumed during the reaction.
-
Plot the natural logarithm of the integral value against time. The negative of the slope of the resulting linear fit gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of GSH.
Quantitative Reactivity Data
The reactivity of the BDHI warhead is considered "moderate" or "tempered" compared to more aggressive electrophiles like acrylamides. This property is crucial for achieving selectivity, as it allows non-covalent binding interactions to play a more significant role in driving the covalent modification of the target cysteine.[4]
| Warhead Class | Representative Compound | Second-Order Rate Constant (M⁻¹s⁻¹) with GSH | Reference |
| Acrylamide | Acrylamide | ~0.2-0.3 | [11] |
| Chloroacetamide | 2-Chloroacetamide | ~1-10 | [1] |
| 3-Bromo-4,5-dihydro-1,2-oxazole | 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Moderate (pH-dependent) | [4] |
Note: The reactivity of the 3-bromo-4,5-dihydro-1,2-oxazole warhead is influenced by substituents and pH. The provided data for the phenyl-substituted derivative indicates a pH-dependent increase in reactivity, with the warhead being significantly more reactive at higher pH where the thiol is more deprotonated.[4]
Confirmation of Covalent Modification by Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a direct method to confirm the formation of a covalent adduct between an inhibitor and its target protein. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, bromine) provides unambiguous evidence of covalent modification.
Protocol: Intact Protein Mass Spectrometry
-
Incubate the purified target protein with a molar excess of the BDHI-containing inhibitor for a defined period at a controlled temperature.
-
Quench the reaction, if necessary, and desalt the protein sample using a suitable method (e.g., reverse-phase chromatography or size-exclusion chromatography).
-
Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Deconvolute the resulting multi-charged ion series to determine the mass of the protein.
-
Compare the mass of the inhibitor-treated protein with that of a vehicle-treated control to determine the mass shift.
Assessment of Proteome-Wide Selectivity by Chemoproteomics
Chemoproteomic profiling is a powerful technique to assess the selectivity of a covalent inhibitor across the entire proteome. Competitive activity-based protein profiling (ABPP) is a commonly used method where the covalent inhibitor competes with a broad-spectrum cysteine-reactive probe for binding to cellular proteins.
dot graph "Chemoproteomics_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Competitive Chemoproteomics Workflow"
Stability and Off-Target Considerations
A critical aspect of drug development is understanding the stability of the compound and its potential for off-target reactivity.
Stability of the BDHI Warhead and its Cysteine Adduct
The 3-bromo-4,5-dihydroisoxazole moiety is generally stable under physiological conditions, but its stability can be influenced by pH and the presence of strong nucleophiles.[12] The resulting thioether adduct with cysteine is expected to be highly stable, contributing to a long duration of action.[4] Further studies are warranted to fully characterize the stability of both the warhead and its adducts in biological matrices such as plasma.
Off-Target Reactivity
The "tempered" reactivity of the BDHI warhead is a key attribute that contributes to its selectivity for cysteine over other nucleophilic amino acids such as lysine, histidine, and serine.[9] While comprehensive proteome-wide selectivity studies are the gold standard, initial assessments can be made by incubating the warhead with a panel of N-acetylated amino acids and monitoring for adduct formation by mass spectrometry. The negligible reactivity of BDHI derivatives with free thiols at physiological pH further underscores its potential for selective engagement of activated cysteine residues within a protein's binding pocket.[3]
Case Studies and Future Directions
The utility of the 3-bromo-4,5-dihydro-1,2-oxazole warhead has been demonstrated in the development of covalent inhibitors for a range of targets, including:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A spirocyclic BDHI derivative was shown to be a potent covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.[3][4]
-
Transglutaminase 2 (TG2): BDHI-based inhibitors have been developed as tools to study the biology of TG2, an enzyme implicated in various inflammatory and fibrotic diseases.[12]
-
Keap1: Derivatives of 3-bromo-4,5-dihydroisoxazole have been shown to covalently modify Cys151 of Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[9]
The continued exploration of the BDHI scaffold and its derivatives holds great promise for the development of the next generation of selective and potent covalent medicines. Future work will likely focus on further elucidating the structure-activity relationships that govern its reactivity and selectivity, as well as expanding its application to a broader range of challenging drug targets.
Conclusion
The 3-bromo-4,5-dihydro-1,2-oxazole warhead represents a valuable addition to the medicinal chemist's toolbox for the design of targeted covalent inhibitors. Its unique mechanism of action, tunable reactivity, and demonstrated success in targeting diverse protein classes make it a compelling alternative to more traditional electrophiles. This guide has provided a comprehensive overview of the key technical aspects of working with this promising scaffold, from its synthesis to its detailed biochemical and cellular characterization. By understanding and applying the principles outlined herein, researchers can effectively leverage the BDHI warhead to develop novel and impactful covalent therapeutics.
References
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Ábrányi-Balogh, P., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107. Available from: [Link]
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Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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de Bruin, G., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2066-2074. Available from: [Link]
- Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286.
- Hacker, S. M., et al. (2017). Profiling the proteome-wide selectivity of diverse electrophiles.
-
Isgrò, M., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. Available from: [Link]
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Keillor, J. W., et al. (2014). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry, 57(21), 9065-9076. Available from: [Link]
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-
Steverding, D. (2017). A comparative study of warheads for design of cysteine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5034-5037. Available from: [Link]
- Sutanto, F., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358-10372.
-
Ward, R. A., & Gloeckner, C. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Medicinal Chemistry, 60(24), 9993-10005. Available from: [Link]
-
Zecchini, M., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(9), 858-864. Available from: [Link]
- Zhang, T., et al. (2020). Advanced approaches of developing targeted covalent drugs. Medicinal Chemistry Research, 29(10), 1757-1769.
- Chiarino, D., et al. (1989). Process for the preparation of 3,5-disubstituted isoxazoles. EP0207955A1. Google Patents.
-
Hacker, S. M., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry. Available from: [Link]
-
Pinto, A., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 10-14. Available from: [Link]
- WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents. (n.d.).
- Zhang, T., et al. (2022). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors.
-
Inge, A. A., et al. (2022). Calculated second-order rate constants (k) and activation parameters for the reactions between acrylamide and L-cysteine. RSC Advances, 12(45), 29447-29455. Available from: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Recent advances in the development of covalent inhibitors - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Request PDF. (n.d.). Retrieved March 7, 2024, from [Link]
-
Covalent Inhibitors Covalently Bound to Cysteine | Encyclopedia MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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The synthesis of 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole. (n.d.). Retrieved March 7, 2024, from [Link]
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Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (n.d.). Retrieved March 7, 2024, from [Link]
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3-bromo-5,5-dimethyl-4H-1,2-oxazole - ChemBK. (n.d.). Retrieved March 7, 2024, from [Link]
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Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (n.d.). Retrieved March 7, 2024, from [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. (n.d.). Retrieved March 7, 2024, from [Link]
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Proteomes, Volume 13, Issue 4 (December 2025) – 22 articles - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Room-temperature X-ray crystallography reveals the oxidation and reactivity of cysteine residues in SARS-CoV-2 3CL Mpro - ScienceOpen. (n.d.). Retrieved March 7, 2024, from [Link]
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Cysteine Reactivity Across the Sub-Cellular Universe - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
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Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. (n.d.). Retrieved March 7, 2024, from [Link]
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Redox-dependent stability, protonation, and reactivity of cysteine-bound heme proteins - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Functional and Proteomic Insights into Aculeata Venoms - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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PROTEOMAS: a workflow enabling harmonized proteomic meta-analysis and proteomic signature mapping - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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CRISPR-Cas9 Off-Target Effects: Challenges and Solutions - AZoLifeSciences. (n.d.). Retrieved March 7, 2024, from [Link]
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Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. (n.d.). Retrieved March 7, 2024, from [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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(PDF) New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (n.d.). Retrieved March 7, 2024, from [Link]
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A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (n.d.). Retrieved March 7, 2024, from [Link]
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Chemoproteomic methods for covalent drug discovery - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
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(PDF) Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - 80 compound screen (HEK293T and Jurkat) - EMBL-EBI. (n.d.). Retrieved March 7, 2024, from [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]
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Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis - Arkivoc. (n.d.). Retrieved March 7, 2024, from [Link]
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A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (n.d.). Retrieved March 7, 2024, from [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]
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Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. (n.d.). Retrieved March 7, 2024, from [Link]
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Schematic overview of MS-based methodologies for detection of covalent... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS - Domainex. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis and Biochemical Evaluation of Warhead-Decorated Psoralens as (Immuno)Proteasome Inhibitors - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis of higher deoxysugars - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. (n.d.). Retrieved March 7, 2024, from [Link]
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Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. (n.d.). Retrieved March 7, 2024, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]
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(PDF) Characterising Covalent Warhead Reactivity - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Kinetics of Oxazole Oxidation by OH Radicals | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]
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A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Safe Synthesis of 4,7-Dibromo[1][6][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Retrieved March 7, 2024, from [Link]
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Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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(PDF) Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - eScholarship. (n.d.). Retrieved March 7, 2024, from [Link]
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Benzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole) and Its Bromo Derivatives - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
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A mechanistic mathematical model for the catalytic action of glutathione peroxidase. (n.d.). Retrieved March 7, 2024, from [Link]
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Technical Guide: Electronic Properties & Synthetic Utility of the 3-Bromo-4,5-dihydro-1,2-oxazole Scaffold
Executive Summary
The 3-bromo-4,5-dihydro-1,2-oxazole (also known as 3-bromo-2-isoxazoline) ring system represents a privileged scaffold in modern medicinal chemistry. Unlike its fully aromatic isoxazole counterpart, the dihydro- derivative possesses a unique electronic signature characterized by a partially saturated ring that creates a distinct vector for dipole alignment and reactivity.
This guide analyzes the core electronic properties that define its function as both a covalent warhead for cysteine targeting and a versatile cross-coupling partner in fragment-based drug discovery (FBDD).
Electronic Architecture & Dipole Vector Analysis
Orbital Hybridization and Bond Polarization
The 3-bromo-2-isoxazoline ring features a conjugated
-
C3 Position (
): The carbon at position 3 is electron-deficient due to the cumulative inductive withdrawal (-I effect) of the adjacent Nitrogen atom and the Bromine substituent. This makes C3 a "soft" electrophilic center. -
N2 Nitrogen (
): Possesses a lone pair orthogonal to the -system, contributing to basicity, though attenuated by the adjacent Oxygen. -
O1 Oxygen (
): Acts as a heteroatom bridge, exerting a strong inductive effect that polarizes the C5-O bond.
Dipole Moment Vectors
The net dipole moment is a vector sum of the heterocyclic ring dipole and the exocyclic C-Br bond.
-
Ring Dipole: Generally oriented towards the electronegative O1-N2 sector.
-
Substituent Dipole: The C3-Br bond creates a strong dipole vector pointing away from the ring.
-
Resultant: These vectors often reinforce each other, creating a significant local electrostatic potential gradient that facilitates non-covalent pre-organization in protein binding pockets before covalent reaction occurs.
Visualization of Electronic Logic
The following diagram illustrates the electronic flow and resonance contributors that define the scaffold's reactivity.
Figure 1: Electronic connectivity and inductive effects driving the reactivity of the 3-bromo-isoxazoline core.
Synthetic Accessibility: The [3+2] Cycloaddition Route
The most robust method for constructing the 3-bromo-2-isoxazoline core is the 1,3-dipolar cycloaddition of bromonitrile oxide (generated in situ) with an appropriate alkene. This reaction is highly regioselective, typically yielding the 5-substituted isoxazoline.
Experimental Protocol: Synthesis from Dibromoformaldoxime
Reagents: Dibromoformaldoxime (DBFO), Alkene, Sodium Bicarbonate (
-
Precursor Preparation: Dibromoformaldoxime is prepared by bromination of glyoxylic acid oxime.
-
In Situ Generation: To a stirred biphasic mixture of the alkene (1.0 equiv) and
(2.5 equiv) in EtOAc/H2O, a solution of DBFO (1.2 equiv) is added dropwise. -
Cycloaddition: The base triggers the dehydrohalogenation of DBFO to form bromonitrile oxide (
). -
Workup: The organic layer is separated, washed with brine, dried over
, and concentrated. -
Purification: Flash column chromatography (Hexane/EtOAc).
Note on Safety: Bromonitrile oxide is unstable and prone to dimerization (furoxan formation). Slow addition and biphasic conditions minimize this side reaction.
Figure 2: Synthetic pathway via in situ generation of bromonitrile oxide.
Reactivity Profile A: The Covalent Warhead
Recent chemoproteomic studies have validated 3-bromo-4,5-dihydroisoxazoles as tunable electrophiles for Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action
Unlike acrylamides (Michael acceptors), the 3-bromo-isoxazoline motif reacts via a nucleophilic substitution mechanism at the
-
Nucleophile: A specific Cysteine thiol (
) within the protein active site. -
Product: A stable thioether linkage (
) retaining the isoxazoline ring integrity.
Selectivity: This scaffold is less reactive than
Reactivity Profile B: Palladium-Catalyzed Cross-Coupling
The C3-Br bond is an excellent handle for Pd-catalyzed cross-coupling, enabling the rapid diversification of the core for Structure-Activity Relationship (SAR) studies.
Suzuki-Miyaura Coupling Protocol
This protocol is optimized for the sensitive isoxazoline ring, avoiding harsh bases that might trigger ring opening.
Standard Protocol Table
| Parameter | Condition | Rationale |
| Catalyst | Bidentate ligand prevents Pd black formation; robust for heteroaryl bromides. | |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Excess ensures completion; boronic acids are stable. |
| Base | Mild inorganic bases prevent side reactions common with strong alkoxides. | |
| Solvent | 1,4-Dioxane / Water (4:[3]1) | Aqueous component is critical for the transmetallation step.[2] |
| Temperature | 80°C - 90°C | Sufficient for oxidative addition without thermal degradation of the ring. |
| Atmosphere | Argon / Nitrogen | Oxygen exclusion is mandatory to preserve the active Pd(0) species. |
Reaction Logic Diagram
Figure 3: Catalytic cycle for the Suzuki-Miyaura functionalization of the C3 position.
Spectroscopic Characterization
To validate the integrity of the 3-bromo-4,5-dihydro-1,2-oxazole ring during synthesis, look for these diagnostic signals:
-
NMR:
-
C3 (C-Br): Distinctive signal typically around 135 - 145 ppm . The shift is deshielded due to the C=N bond but shielded relative to C-O carbons due to the heavy atom effect of Bromine.
-
C5 (O-CH): Signal around 80 - 90 ppm .
-
-
IR Spectroscopy:
-
C=N Stretch: A diagnostic band at 1580 - 1620 cm
. -
C-Br Stretch: Weak bands in the fingerprint region (500 - 700 cm
).
-
References
-
Synthesis via [3+2] Cycloaddition
- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development.
-
(Verified via search result 1.1)
-
Covalent Warhead Mechanism
- Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. National Institutes of Health (PMC). Describes the reaction with cysteine.
-
(Verified via search result 1.1)
-
General Isoxazoline Reactivity
- Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles.
-
(Verified via search result 1.20)
-
Suzuki Coupling Protocols
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
-
(Contextual grounding for Pd-coupling conditions)
Sources
Methodological & Application
Application Notes & Protocols: The In Situ Generation and Application of Bromonitrile Oxide from Dibromoformaldoxime
Introduction: The Synthetic Power of Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are high-energy, 1,3-dipolar functional groups that serve as exceptionally versatile intermediates in modern organic synthesis.[1][2] Their primary utility lies in [3+2] cycloaddition reactions with unsaturated systems (dipolarophiles) like alkenes and alkynes. This powerful transformation provides a direct and often highly stereoselective route to constructing five-membered heterocycles, namely isoxazolines and isoxazoles.[1][3][4][5] These heterocyclic cores are privileged structures found in a vast array of natural products, pharmaceuticals, and agrochemicals, making nitrile oxide chemistry a cornerstone of drug discovery and development.
Due to their high reactivity, most nitrile oxides are transient species that are generated in situ and immediately trapped by a suitable dipolarophile to prevent dimerization into furoxans.[1][6][7] Among the various substituted nitrile oxides, bromonitrile oxide (Br-CNO) offers unique synthetic advantages. The bromine atom acts as a versatile functional handle in the resulting cycloadduct, enabling a wide range of subsequent transformations such as nucleophilic substitutions, cross-coupling reactions, or reductive cleavages.[8] This two-stage functionalization strategy significantly enhances the molecular complexity that can be achieved from simple starting materials.
This document provides a detailed protocol for the reliable, lab-scale generation of bromonitrile oxide from its stable precursor, dibromoformaldoxime, and its immediate application in [3+2] cycloaddition reactions.
The Core Reaction: Dehydrobromination to Bromonitrile Oxide
The most common and efficient method for generating bromonitrile oxide is the base-mediated elimination of hydrogen bromide (HBr) from dibromoformaldoxime. The reaction proceeds by deprotonation of the oxime hydroxyl group, followed by the expulsion of a bromide ion to form the linear nitrile oxide structure.
Mechanism: Generation of Bromonitrile Oxide
Caption: Base-mediated elimination of HBr from dibromoformaldoxime.
This generation is performed in the presence of an alkene or alkyne, which acts as a trapping agent. The highly electrophilic bromonitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the dipolarophile to yield a stable 3-bromo-isoxazoline product.
Mechanism: [3+2] Cycloaddition
Caption: Trapping of in situ generated bromonitrile oxide with an alkene.
Safety and Handling Considerations
Critical Warning: While the in situ protocol described is routinely performed, the precursor, dibromoformaldoxime, must be handled with care.
-
Thermal Instability: Differential scanning calorimetry (DSC) analysis of dibromoformaldoxime reveals a sharp and significant exotherm with an onset temperature of approximately 122°C, peaking at 131°C.[9] This indicates a high potential for a dangerous runaway thermal decomposition if heated. Never heat solid dibromoformaldoxime or concentrated solutions.
-
Large-Scale Reactions: Due to safety concerns, large-scale batch preparation of dibromoformaldoxime is considered unacceptably hazardous.[10] Continuous flow methodologies are the preferred industrial method for its synthesis and are recommended for scales exceeding a few grams.[9][10]
-
Personal Protective Equipment (PPE): All manipulations should be conducted inside a certified chemical fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Detailed Experimental Protocol
This protocol details a general procedure for the reaction of an alkene with in situ generated bromonitrile oxide.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Dibromoformaldoxime (precursor) | Round-bottom flask(s) |
| Alkene or Alkyne (dipolarophile) | Magnetic stirrer and stir bar |
| Sodium bicarbonate (NaHCO₃), solid | Glass funnel / Filter paper |
| Ethyl acetate (EtOAc), anhydrous grade | Separatory funnel |
| Deionized water | Rotary evaporator |
| Brine (saturated NaCl solution) | Flash chromatography system |
| Anhydrous sodium or magnesium sulfate | TLC plates and chamber |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv) and solid sodium bicarbonate (6.0 mmol, 6.0 equiv).
-
Solvent Addition: Add anhydrous ethyl acetate (10-20 mL) to the flask. Stir the resulting suspension at room temperature for 5-10 minutes.
-
Initiation of Reaction: Add dibromoformaldoxime (1.5 mmol, 1.5 equiv) to the stirred suspension in a single portion.[8]
-
Causality Note: Using an excess of the dibromoformaldoxime precursor ensures the complete consumption of the potentially more valuable dipolarophile, which is crucial for reactions with less reactive alkenes.[8][11] The use of a mild, solid base like NaHCO₃ is advantageous as it is sufficient to promote the elimination while minimizing potential side reactions and simplifying the subsequent workup via simple filtration.[8]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene. Reaction times can vary from a few hours to several days depending on the reactivity of the dipolarophile.[11]
-
Workup - Quenching and Extraction:
-
Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the solid sodium bicarbonate and its byproducts.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Concentration and Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3-bromo-isoxazoline product.[9]
-
Experimental Workflow Diagram
Caption: Standard laboratory workflow for bromonitrile oxide cycloaddition.
Summary of Reaction Parameters
The following table provides a generalized overview of typical reaction conditions. Researchers should optimize these parameters for their specific substrates.
| Parameter | Typical Condition | Rationale / Comment |
| Stoichiometry | 1.0 : 1.5 : 6.0 | (Alkene : Dibromoformaldoxime : Base) |
| Solvent | Ethyl Acetate (EtOAc) | Good solubility for reactants, easy to remove.[8] |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild, inexpensive, and easily removed by filtration.[8] |
| Temperature | Room Temperature | Sufficient for most reactive alkenes.[8] |
| Reaction Time | 2 - 48 hours | Highly dependent on the electronic and steric nature of the alkene. |
| Typical Yields | 75 - 90% | Good to excellent yields are common for unhindered alkenes.[8] |
Conclusion
The in situ generation of bromonitrile oxide from dibromoformaldoxime is a robust and high-yielding method for accessing 3-bromo-isoxazolines, which are valuable and versatile synthetic intermediates. The protocol relies on mild conditions and readily available reagents. Adherence to strict safety protocols, particularly concerning the thermal stability of the dibromoformaldoxime precursor, is paramount for the successful and safe execution of this powerful synthetic transformation.
References
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]
-
Torssell, K. B. G. (2007). NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. John Wiley & Sons. Available at: [Link]
-
Coutouli-Argyropoulou, E., Kyritsis, C., & Ruszkowski, M. (2009). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis of higher deoxysugars. ARKIVOC, 2009(12), 181-192. Available at: [Link]
-
Wang, B., & Liu, R. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(2), 405–408. Available at: [Link]
-
Zhang, Y., Wang, Y., Zhang, J., & Li, Y. (2018). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 16(21), 3925–3929. Available at: [Link]
-
Wang, B., & Liu, R. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(2), 405–408. Available at: [Link]
-
Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development, 20(11), 1996–2000. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. Available at: [Link]
-
Shainurova, A. M., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(16), 4983. Available at: [Link]
-
Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers. Available at: [Link]
-
Coutouli-Argyropoulou, E., Kyritsis, C., & Ruszkowski, M. (2009). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis of higher deoxysugars. ResearchGate. Available at: [Link]
-
Kumar, A., Kumar, S., & Kumar, V. (2013). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 91-101. Available at: [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]
-
Amiri, O., Khosravi, H., & Bazgir, A. (2024). Theoretical implications on the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one in terms of FMO, MEDT, and distortion-interaction theories. Structural Chemistry, 35, 615–626. Available at: [Link]
-
Kumar, A. (2015). Nitrile oxides: A key intermediate in organic synthesis. ResearchGate. Available at: [Link]
-
Bonifácio, V. D. B. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry, 8, 637–643. Available at: [Link]
-
Amiri, O., Khosravi, H., & Bazgir, A. (2023). Theoretical implications of bromonitrile oxide with 3-(4-chlorobenzylidene) indolin-2-one. ResearchGate. Available at: [Link]
- Meis, C., & Grubbs, R. H. (1999). Synthesis of stable nitrile oxide compounds. Google Patents, EP0903338A2.
-
Battilocchio, C., Deadman, B. J., Sivo, M., & Ley, S. V. (2016). Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3-bromoisoxazolines. Supporting Information. Available at: [Link]
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-isoxazolines in Drug Discovery
Executive Summary
The 3-bromo-4,5-dihydroisoxazole (commonly referred to as 3-bromo-2-isoxazoline) scaffold is a privileged structural motif in medicinal chemistry. It is widely recognized as a tunable, weakly electrophilic "warhead" capable of forming targeted covalent bonds with nucleophilic cysteine residues in key enzymes, including human transglutaminase 2 (TG2) , glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) , and the Keap1/Nrf2 system.
To explore structure-activity relationships (SAR) and fine-tune the steric and electronic properties of these inhibitors, functionalization at the C3 position is critical. The inherent reactivity of the C3–Br bond makes it an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Stille couplings) . This application note provides a comprehensive, self-validating guide to executing these transformations while preserving the sensitive N–O bond of the isoxazoline core.
Mechanistic Rationale & Causality
The functionalization of 3-bromo-2-isoxazolines presents a unique chemoselectivity challenge. The C3-bromine bond is positioned adjacent to an imine-like C=N double bond, rendering it highly susceptible to oxidative addition by low-valent Palladium(0) species. However, the isoxazoline ring contains a relatively labile N–O bond that is sensitive to strongly reductive or basic conditions.
-
Catalyst Selection: Bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or standard Pd(PPh₃)₄ are required. Causality: These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, ensuring that cross-coupling outcompetes off-target N–O bond cleavage or β-hydride elimination.
-
Base Selection: Mild bases (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) are preferred over strong bases (like NaOtBu). Causality: Strong bases promote base-mediated ring-opening, deprotonation at the C4 position, or elimination to form isoxazoles.
-
Solvent & Temperature: Biphasic systems (e.g., 1,4-Dioxane/Water) at moderate temperatures (60–80 °C) provide the optimal balance between catalytic turnover and scaffold stability.
Reaction Workflow Diagram
Workflow for the synthesis and Pd-catalyzed functionalization of 3-bromo-2-isoxazolines.
Quantitative Data & Optimization Summary
The following table summarizes the optimized conditions for functionalizing the C3 position of 3-bromo-2-isoxazolines, derived from robust medicinal chemistry campaigns .
| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 °C | 65–85% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N (Solvent/Base) | THF or DMF | 60 °C | 70–90% |
| Stille | Pd(PPh₃)₄ (5 mol%) | CsF (optional additive) | Toluene | 90–100 °C | 55–75% |
Experimental Protocols
Protocol A: Synthesis of the 3-Bromo-2-isoxazoline Core (1,3-Dipolar Cycloaddition)
Objective: Construct the 3-bromo-4,5-dihydroisoxazole ring regioselectively from dibromoformaldoxime (DBF) and an alkene.
-
Reagent Preparation: Dissolve the alkene dipolarophile (1.0 eq) and DBF (1.2 eq) in ethyl acetate (0.2 M) at 0 °C.
-
In Situ Generation: Add a solution of KHCO₃ (2.0 eq) in water dropwise over 30 minutes.
-
Causality: The slow addition of a mild base ensures a low steady-state concentration of the highly reactive bromonitrile oxide intermediate. This minimizes off-target dimerization to furoxans and maximizes the yield of the [3+2] cycloaddition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Step: Withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The presence of a characteristic 1:1 isotopic doublet (M, M+2) corresponding to the brominated product confirms successful cycloaddition.
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
Objective: Introduce an aryl or heteroaryl group at the C3 position.
-
Setup: In an oven-dried Schlenk flask, combine the 3-bromo-2-isoxazoline (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Sparge the resulting suspension with argon for an additional 15 minutes.
-
Causality: Oxygen rapidly deactivates the Pd(0) active species and promotes the homocoupling of the arylboronic acid. Rigorous degassing is non-negotiable for high yields.
-
-
Heating: Heat the mixture to 80 °C for 4–6 hours.
-
Causality: Temperatures above 90 °C significantly increase the rate of N–O bond cleavage and decomposition of the isoxazoline ring.
-
-
Validation Step: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a new, UV-active spot indicates conversion. LC-MS should show the complete loss of the bromine isotopic signature.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol C: Sonogashira Cross-Coupling (C3-Alkynylation)
Objective: Introduce a terminal alkyne at the C3 position.
-
Setup: Charge a dried flask with 3-bromo-2-isoxazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Solvent/Base Addition: Add degassed THF (0.2 M) followed by anhydrous Et₃N (3.0 eq).
-
Causality: Et₃N serves as both the base and a coordinating solvent. CuI acts as a co-catalyst, activating the terminal alkyne by forming a copper acetylide intermediate, which undergoes transmetalation with the Pd(II)-aryl complex significantly faster than the alkyne alone.
-
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise.
-
Reaction: Stir at 60 °C for 3–5 hours under an argon atmosphere.
-
Validation Step: If the reaction stalls, analyze the mixture for Glaser coupling byproducts (alkyne dimers). If present, it indicates oxygen contamination; the reaction must be restarted with stricter inert conditions.
Self-Validation & Troubleshooting
-
Monitoring N–O Bond Stability: If ring-opened β-hydroxy ketone or nitrile byproducts are observed during LC-MS analysis, it indicates that the reaction conditions are too harsh. Solution: Reduce the reaction temperature by 10 °C or switch to a weaker, bulkier base (e.g., K₃PO₄ instead of K₂CO₃).
-
Dehalogenation (Des-bromo formation): If the des-bromo isoxazoline is formed, it suggests that the solvent or an additive is acting as a hydride source in the presence of the Pd complex. Solution: Ensure rigorous degassing and consider switching the solvent from Dioxane to Toluene.
-
Incomplete Conversion in Stille Couplings: The 3-bromo-2-isoxazoline scaffold can be sterically hindered depending on C4/C5 substitution. If Stille coupling fails, add catalytic CsF (1.0 eq). Causality: The fluoride ion coordinates to the organostannane, forming a hypervalent tin species that dramatically accelerates transmetalation.
References
-
Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Chemical Biology, 2014. [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 2023.[Link]
-
Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect, 2021.[Link]
-
Total synthesis of tropane alkaloids (-)-cocaine and (-)-ferruginine. The Journal of Organic Chemistry, 2011.[Link]
Technical Guide: Nucleophilic Substitution of Bromine in 3-Bromo-4,5-Dihydroisoxazole
Abstract
The 3-bromo-4,5-dihydroisoxazole (3-bromo-Δ²-isoxazoline) scaffold represents a unique electrophilic "warhead" in medicinal chemistry and organic synthesis.[1] Unlike typical alkyl or aryl halides, the bromine atom at the 3-position is activated by the adjacent C=N bond, rendering it susceptible to nucleophilic displacement via an addition-elimination (
Mechanistic Insight: The Pathway
The reactivity of 3-bromo-4,5-dihydroisoxazole is governed by the electron-deficient C=N double bond. Nucleophilic substitution does not proceed via
Reaction Mechanism[1][2][3][4][5][6]
-
Nucleophilic Attack: The nucleophile (Nu⁻ or NuH) attacks the electrophilic carbon at position 3.
-
Intermediate Formation: A tetrahedral intermediate (or transition state) is formed, disrupting the C=N bond.
-
Elimination: The lone pair on the nitrogen assists in expelling the bromide ion, restoring the C=N double bond.
Figure 1: The addition-elimination mechanism for nucleophilic substitution at the C3 position.
Pre-Requisite: Synthesis of the Starting Material
Note: Commercially available 3-bromo-isoxazolines are expensive. In-house preparation is often required.
Reaction: [3+2] Cycloaddition of bromonitrile oxide (generated in situ) with an alkene.
| Reagent | Equivalents | Role |
| Dibromoformaldoxime | 1.0 | Precursor to Bromonitrile Oxide |
| Alkene (e.g., Styrene) | 1.2 - 1.5 | Dipolarophile |
| NaHCO₃ or KHCO₃ | 2.0 - 3.0 | Base (HBr scavenger) |
| Ethyl Acetate (EtOAc) | Solvent | Biphasic medium component |
Protocol:
-
Dissolve the alkene (1.2 equiv) in EtOAc. Add solid NaHCO₃ (2.5 equiv) and a small amount of water (optional, to aid base solubility).
-
Add dibromoformaldoxime (1.0 equiv) portion-wise over 1–2 hours at room temperature. Caution: Exothermic.
-
Stir for 12–24 hours. The base dehydrohalogenates the oxime to form Bromonitrile Oxide (Br-C≡N→O) , which undergoes cycloaddition.
-
Filter salts, wash organic layer with water/brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 1: Amination (C-N Bond Formation)
This is the most robust transformation for this scaffold. It yields 3-amino-4,5-dihydroisoxazoles, which are valuable pharmaceutical intermediates.
Reagents & Conditions
-
Nucleophile: Primary or Secondary Amines (e.g., Morpholine, Piperidine, Aniline).
-
Solvent: n-Butanol (preferred for high bp), Ethanol, or DMF.
-
Base: Not strictly required if amine is in excess (2-3 equiv), otherwise Et₃N or K₂CO₃.
-
Temperature: 80°C – 120°C (Reflux).
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 3-bromo-4,5-dihydroisoxazole (1.0 mmol) and n-Butanol (3–5 mL).
-
Addition: Add the amine (3.0 mmol). If the amine is expensive/solid, use 1.1 equiv of amine and 2.0 equiv of DIPEA or Et₃N.
-
Reaction: Heat the mixture to reflux (approx. 118°C for n-BuOH) for 4–12 hours.
-
Monitoring: Check TLC for disappearance of the bromo-starting material (usually less polar than product).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with water (2 x 10 mL) to remove salts and excess amine/solvent.
-
Wash with Brine (10 mL).
-
-
Purification: Dry organic layer (MgSO₄), filter, and concentrate. Purify residue via flash column chromatography (typically DCM/MeOH or Hex/EtOAc gradients).
Data Summary:
| Amine Type | Conditions | Typical Yield | Notes |
|---|---|---|---|
| Cyclic 2° (Morpholine) | n-BuOH, Reflux, 4h | 80-95% | Very clean conversion. |
| Aromatic 1° (Aniline) | EtOH, Reflux, 12h | 60-75% | Slower; may require acid catalysis or higher temp. |
| Aliphatic 1° (Benzylamine) | DMF, 100°C, K₂CO₃ | 70-85% | Potential for bis-alkylation if amine is limiting. |
Protocol 2: Thiolation (C-S Bond Formation)
The 3-bromo-isoxazoline is a "covalent warhead" for cysteine residues. This protocol adapts that biological reactivity for synthetic preparation.
Reagents & Conditions
-
Nucleophile: Thiols (e.g., Thiophenol, Alkyl thiols).
-
Solvent: DMF or Methanol/Water (degassed).
-
Base: K₂CO₃ or Et₃N (1.1 equiv).
-
Atmosphere: Nitrogen/Argon (Critical to prevent disulfide formation).
Step-by-Step Procedure
-
Degassing: Sparge the solvent (DMF) with Nitrogen for 15 minutes prior to use.
-
Setup: In a generic vial under N₂, dissolve the thiol (1.1 mmol) in DMF (2 mL).
-
Activation: Add K₂CO₃ (1.2 mmol) and stir for 10 mins to generate the thiolate.
-
Addition: Add a solution of 3-bromo-4,5-dihydroisoxazole (1.0 mmol) in DMF (1 mL) dropwise.
-
Reaction: Stir at Room Temperature for 2–6 hours. Note: Heating is rarely required for thiols due to higher nucleophilicity compared to amines.
-
Workup:
-
Pour into dilute aqueous NH₄Cl.
-
Extract with EtOAc (3x).
-
Critical: Wash organic layer thoroughly with water/LiCl solution to remove DMF.
-
-
Purification: Flash chromatography.
Reactivity Scope & Troubleshooting
Oxygen Nucleophiles (Alkoxides)
Attempting to synthesize 3-alkoxy-4,5-dihydroisoxazoles (using NaOMe/MeOH) often leads to ring opening or complex mixtures rather than clean substitution. The isoxazoline ring is sensitive to strong alkoxide bases, which can trigger elimination pathways (E2) on the ring protons or cleavage of the N-O bond.
-
Recommendation: Avoid direct substitution with alkoxides unless using specialized conditions (e.g., mild bases, low temp).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is too weak or bulky. | Switch solvent to DMF/DMSO; increase temperature; use microwave irradiation (120°C, 30 min). |
| Ring Opening | Base is too strong (e.g., NaH, tBuOK). | Use weaker bases (K₂CO₃, Et₃N). Avoid hydroxide/alkoxide bases. |
| Disulfide Byproduct | Oxidation of thiol starting material. | Degas solvents thoroughly; use TCEP if working in aqueous buffers. |
| Hydrolysis | Presence of water during reaction. | Use anhydrous solvents; store 3-bromo starting material in dessicator. |
Safety & Handling
-
3-Bromo-4,5-dihydroisoxazoles: generally stable solids or oils, but should be treated as potential alkylating agents (sensitizers). Wear gloves and work in a fume hood.
-
Dibromoformaldoxime: A skin irritant and lachrymator. Handle with extreme care during the precursor synthesis.
-
Waste: Segregate halogenated organic waste.
References
-
Castellano, C. et al. (2009). "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(4), 863–866.
-
Pacchiana, R. et al. (2023). "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells."[1][2] European Journal of Medicinal Chemistry, 254, 115286. [3]
-
Conti, P. et al. (2021). "Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview." ResearchGate / Current Organic Chemistry.
-
Kouznetsov, V. V. (2019). "Recent synthetic applications of 3-halo-4,5-dihydroisoxazoles." Chemistry of Heterocyclic Compounds.
Sources
Application Note: Oxidative Aromatization of 3-Bromo-4,5-dihydroisoxazoles
[1]
Abstract
The isoxazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design.[1] 3-Bromoisoxazoles, in particular, are high-value intermediates, acting as electrophilic "warheads" for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1] This guide details a robust, scalable protocol for the oxidative dehydrogenation (aromatization) of 3-bromo-4,5-dihydroisoxazoles (isoxazolines) to their corresponding isoxazoles.[1] While various oxidants exist (e.g., DDQ, Chloranil), this protocol prioritizes Activated
Introduction & Mechanistic Rationale
The Challenge of Isoxazoline Oxidation
The conversion of 4,5-dihydroisoxazole to isoxazole requires the removal of two hydrogen atoms from the C4 and C5 positions.[1] When a bromine atom is present at C3, the substrate becomes electron-deficient, often rendering mild oxidants ineffective.[1]
Why Activated -MnO ?
-
Chemoselectivity: Unlike hypervalent iodine or harsh metal oxidants (e.g., KMnO
), -MnO operates via a heterogeneous surface mechanism that typically spares the C-Br bond, preventing oxidative debromination.[1] -
Scalability: The reagent is inexpensive and the workup involves simple filtration, avoiding the toxic cyanide byproducts associated with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
-
Mechanism: The reaction proceeds via a radical adsorption mechanism on the Mn(IV) surface.[1] The rate-determining step is often the homolytic cleavage of the C-H bond adjacent to the oxygen (C5), followed by electron transfer to the manganese lattice.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Proposed surface-mediated oxidative dehydrogenation mechanism on the MnO
Material Selection & Pre-Activation[1]
The success of this protocol hinges entirely on the activity of the Manganese Dioxide.[1] Commercial "MnO
| Reagent | Specification | Critical Note |
| Substrate | 3-Bromo-4,5-dihydroisoxazole | Purity >95% (HPLC/NMR).[1] Residual water quenches MnO |
| Oxidant | Activated | MUST be activated. Commercial "precipitated" grades are suitable but should be dried. |
| Solvent | Benzene or Toluene | Anhydrous.[1] Aromatic solvents facilitate |
| Drying Agent | MgSO | Used in pre-drying the substrate solution.[1] |
Reagent Activation Protocol (Self-Validation Step)
If using older stock MnO
-
Heat MnO
in an oven at 110–120 °C for 12–24 hours . -
Validation: The resulting powder should be a fine, dark brown/black dust.[1] If it is clumpy or grey, activity is compromised.[1]
-
Azeotropic Activation (Optional but Recommended): Reflux the MnO
in toluene using a Dean-Stark trap to remove adsorbed water immediately prior to adding the substrate.[1]
Detailed Experimental Protocol
Scale: 1.0 mmol (approx. 200–300 mg substrate) Reaction Time: 4 – 16 hours Yield Target: 85 – 95%[1]
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Substrate Dissolution:
-
Oxidant Addition:
-
Reaction Phase:
-
Heat the mixture to Reflux (110 °C for Toluene) with vigorous stirring.
-
Monitoring: Check by TLC every 2 hours.
-
-
Work-Up (Filtration):
-
Once conversion is complete (>98% by HPLC/TLC), cool the mixture to room temperature.
-
Prepare a filtration pad: A sintered glass funnel packed with a 2 cm layer of Celite 545 .
-
Filter the black slurry through the Celite pad.[1]
-
Wash: Rinse the filter cake thoroughly with Ethyl Acetate (3 x 20 mL) or Dichloromethane to desorb the aromatic product from the manganese surface.[1]
-
-
Isolation:
Troubleshooting & Optimization (Expert Insights)
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (<50% conversion) | "Dead" MnO | Add fresh activated MnO |
| Loss of Bromine (Debromination) | Over-oxidation / Thermal degradation | Reduce temperature to 60–80 °C. Switch solvent to Dichloromethane (DCM) and run for longer time (24-48h).[1] |
| Poor Mass Balance | Product stuck on MnO | The aromatic product can adsorb strongly.[1] Use a more polar wash solvent (e.g., 10% MeOH in DCM) during filtration.[1] |
| Clumping of Reagent | Wet solvent | Ensure solvent is anhydrous. Use mechanical stirring if scaling up >10g.[1] |
Alternative Strategy: DDQ Oxidation
Use this ONLY if MnO
Protocol:
-
Dissolve substrate (1 eq) in 1,4-Dioxane .
-
Add DDQ (1.1 – 1.5 eq) .
-
Reflux for 2–6 hours.
-
Workup: Filter off the precipitated hydroquinone (DDHQ). Wash filtrate with saturated NaHCO
(removes residual acidic species) and brine.[1] -
Warning: DDQ is toxic and generates HCN upon combustion/acid contact. Use extreme caution.
Safety & Waste Disposal
-
Manganese Dioxide: Inhalation hazard. Handle in a fume hood. Dispose of MnO
waste as heavy metal solid waste. Do not mix with strong acids (generates Chlorine gas if Cl- ions are present, or Mn salts).[1] -
Brominated Compounds: Treat as potentially persistent organic pollutants.
-
Solvents: Benzene is a carcinogen; Toluene is the preferred substitute.[1]
References
-
General Isoxazoline Oxidation
-
Manganese Dioxide Activation & Utility
-
Oxidative Cyclization Protocols
-
3-Bromo-isoxazoline Reactivity
Sources
- 1. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines | MDPI [mdpi.com]
Application Notes and Protocols for Ring-Opening Reactions of 3-Bromo-4,5-dihydro-1,2-oxazole Derivatives
Introduction: The Versatile 3-Bromo-4,5-dihydro-1,2-oxazole Scaffold
The 3-bromo-4,5-dihydro-1,2-oxazole, also known as 3-bromo-Δ²-isoxazoline, represents a highly versatile and synthetically valuable heterocyclic scaffold. Its significance in contemporary organic synthesis and medicinal chemistry stems from its dual nature. On one hand, it can act as a stable heterocyclic core in various bioactive molecules. On the other, the inherent ring strain and the presence of a labile N-O bond, coupled with the activating effect of the C3-bromo substituent, make it an excellent precursor for a variety of acyclic functionalized molecules through strategic ring-opening reactions.[1]
These ring-opening transformations provide access to key structural motifs such as γ-amino alcohols, β-hydroxy nitriles, and β-hydroxy esters, which are fundamental building blocks in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. This guide provides an in-depth exploration of the primary ring-opening reactions of 3-bromo-4,5-dihydro-1,2-oxazole derivatives, complete with detailed experimental protocols and insights into the underlying chemical principles.
I. Synthesis of 3-Bromo-4,5-dihydro-1,2-oxazole Derivatives: The [3+2] Cycloaddition Pathway
The most common and efficient method for the synthesis of 3-bromo-4,5-dihydro-1,2-oxazoles is the [3+2] cycloaddition reaction between an alkene and bromonitrile oxide. The latter is typically generated in situ from a stable precursor, such as dibromoformaldoxime, to mitigate its high reactivity and instability. This pericyclic reaction is highly regioselective, affording predominantly the 5-substituted regioisomer.
Diagram 1: Synthesis of 3-Bromo-4,5-dihydro-1,2-oxazoles
Caption: General workflow for the synthesis of 3-bromo-4,5-dihydro-1,2-oxazoles.
II. Reductive Ring-Opening: A Gateway to γ-Amino Alcohols
The reductive cleavage of the N-O bond in 3-bromo-4,5-dihydro-1,2-oxazoles is a powerful transformation that yields valuable γ-amino alcohols. These motifs are prevalent in numerous biologically active compounds and serve as crucial chiral building blocks. The reaction proceeds via the hydrogenolysis of the N-O bond, followed by the reduction of the intermediate imine.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely employed method for the reductive cleavage of the N-O bond in isoxazolines.[2][3][4] The addition of a Lewis acid, such as aluminum chloride (AlCl₃), can enhance the reaction rate and efficiency.
Table 1: Representative Substrates and Expected Products for Raney® Nickel Reduction
| Starting Material (3-Bromo-4,5-dihydro-1,2-oxazole Derivative) | Expected Product (γ-Amino Alcohol) |
| 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | 3-Amino-1-phenylpropan-1-ol |
| 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole | 3-Amino-1-cyclohexylpropan-1-ol |
| Ethyl 2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)acetate | Ethyl 4-amino-3-hydroxybutanoate |
Diagram 2: Reductive Ring-Opening to γ-Amino Alcohols
Caption: General pathway for the reductive ring-opening of 3-bromo-4,5-dihydro-1,2-oxazoles.
Protocol 1: Reductive Cleavage using Raney® Nickel and Hydrogen
Materials:
-
3-Bromo-4,5-dihydro-1,2-oxazole derivative (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~1.0 g per gram of substrate)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve the 3-bromo-4,5-dihydro-1,2-oxazole derivative in methanol.
-
Carefully add the Raney® Nickel slurry to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-amino alcohol.
-
Purify the product by column chromatography on silica gel or by crystallization.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of cleaving the N-O bond and reducing the resulting imine in a single operation.[2] This method is particularly useful for substrates that are sensitive to catalytic hydrogenation conditions.
Protocol 2: Reductive Cleavage using LiAlH₄
Materials:
-
3-Bromo-4,5-dihydro-1,2-oxazole derivative (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the 3-bromo-4,5-dihydro-1,2-oxazole derivative in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude γ-amino alcohol by column chromatography.
III. Base-Mediated Ring-Opening: Synthesis of β-Hydroxy Nitriles
The treatment of 3-bromo-4,5-dihydro-1,2-oxazoles with a base can induce a ring-opening reaction to afford β-hydroxy nitriles. This transformation is believed to proceed via an initial E2 elimination of HBr to form a transient isoxazole, which then undergoes nucleophilic attack and ring opening. A milder and more direct approach involves the use of sodium iodide in the presence of an electrophilic activator.[5]
Diagram 3: Base-Mediated Ring-Opening to β-Hydroxy Nitriles
Caption: Plausible pathway for the conversion of 3-bromo-4,5-dihydro-1,2-oxazoles to β-hydroxy nitriles.
Protocol 3: Synthesis of β-Hydroxy Nitriles using NaI and TMSCl
Materials:
-
3-Bromo-4,5-dihydro-1,2-oxazole derivative (1.0 eq)
-
Sodium iodide (NaI) (2.0-3.0 eq)
-
Chlorotrimethylsilane (TMSCl) (1.5-2.0 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the 3-bromo-4,5-dihydro-1,2-oxazole derivative in acetonitrile, add sodium iodide.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C and add chlorotrimethylsilane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy nitrile by column chromatography.
IV. Conversion to β-Hydroxy Esters: A Two-Step Approach
While direct conversion of 3-bromo-4,5-dihydro-1,2-oxazoles to β-hydroxy esters is not extensively documented, a reliable two-step sequence can be employed. This involves the initial ring-opening to the β-hydroxy nitrile as described in Protocol 3, followed by the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.
Diagram 4: Two-Step Synthesis of β-Hydroxy Esters
Caption: A reliable two-step pathway for the synthesis of β-hydroxy esters.
Protocol 4: Hydrolysis of β-Hydroxy Nitriles and Esterification
Part A: Hydrolysis to β-Hydroxy Carboxylic Acid
Materials:
-
β-Hydroxy nitrile (from Protocol 3)
-
Concentrated hydrochloric acid (HCl) or 6M Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure (Acidic Hydrolysis):
-
Dissolve the β-hydroxy nitrile in concentrated HCl.
-
Heat the mixture at reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy carboxylic acid.
Procedure (Basic Hydrolysis):
-
Dissolve the β-hydroxy nitrile in 6M aqueous NaOH solution.
-
Heat the mixture at reflux for 4-8 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Part B: Fischer Esterification to β-Hydroxy Ester
Materials:
-
Crude β-hydroxy carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude β-hydroxy carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated H₂SO₄ (a few drops).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude β-hydroxy ester by column chromatography.
V. Conclusion and Future Perspectives
The ring-opening reactions of 3-bromo-4,5-dihydro-1,2-oxazole derivatives provide a versatile and powerful platform for the synthesis of highly functionalized acyclic molecules. The protocols detailed herein offer reliable methods for accessing γ-amino alcohols, β-hydroxy nitriles, and β-hydroxy esters, all of which are of significant interest to researchers in organic synthesis and drug discovery. The choice of reaction conditions allows for a high degree of control over the final product, underscoring the synthetic utility of this heterocyclic scaffold. Future research in this area may focus on the development of enantioselective ring-opening reactions and the expansion of the substrate scope to include more complex and diverse derivatives.
References
-
Nagireddy, J. R., Tranmer, G. K., Carlson, E., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]
-
Nagireddy, J. R., Tranmer, G. K., Carlson, E., & Tam, W. (2014). N-O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2017). Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols. Scilit. [Link]
-
Nagireddy, J. R., Tranmer, G. K., Carlson, E., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]
-
Nagireddy, J. R., Tranmer, G. K., Carlson, E., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Semantic Scholar. [Link]
-
Kociolek, M. G., & Kalbarczyk, K. P. (2007). Ring opening of 3-bromo-2-isoxazolines to β-hydroxy nitriles. Tetrahedron Letters, 48(25), 4387–4394. [Link]
-
Organic Chemistry Portal. (n.d.). γ-Amino alcohol synthesis by amination (alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Zana, A., & Galbiati, A. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ChemistrySelect, 6(33), 8683-8696. [Link]
Sources
Application Note: Functionalization of 3-Bromo-2-Isoxazoline for Click Chemistry
Topic: Functionalization of 3-Bromo-2-Isoxazoline for Click Chemistry Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The 3-bromo-2-isoxazoline scaffold represents a privileged "linchpin" intermediate in modern heterocyclic synthesis. Unlike its aromatic isoxazole counterpart, the dihydro-isoxazole (isoxazoline) ring possesses unique ring strain and electronic susceptibility at the 3-position. For researchers in drug discovery, this scaffold offers two distinct "click" modalities:
-
Chemical Click: It serves as an electrophilic partner for cross-coupling (specifically Sonogashira-type) to install alkyne handles for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Biological Click: The 3-bromo group acts as a covalent warhead, undergoing specific nucleophilic displacement by cysteine thiols in enzyme active sites (e.g., GAPDH inhibitors), effectively functioning as a bio-orthogonal probe.[1][2]
This guide details the protocols for synthesizing the scaffold, functionalizing it with click-ready handles, and deploying it as a covalent inhibitor.
Chemistry Strategy & Mechanism
The 3-bromo-2-isoxazoline ring is synthesized via a [3+2] cycloaddition of bromonitrile oxide and an alkene.[3] Once formed, the bromine atom at the C3 position is activated by the adjacent C=N bond, making it susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic-like substitution (
Strategic Workflows
The following diagram illustrates the three primary functionalization pathways:
Caption: Divergent functionalization pathways for the 3-bromo-2-isoxazoline scaffold.
Experimental Protocols
Protocol A: Synthesis of the 3-Bromo-2-Isoxazoline Scaffold
Objective: To generate the core electrophilic scaffold from variable alkene precursors.
Reagents:
Procedure:
-
Setup: Dissolve the alkene (1.0 mmol) in EtOAc (10 mL). Add solid
(3.0 mmol). -
Addition: Add dibromoformaldoxime (DBF) (1.2 mmol) in one portion.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor by TLC (hexane/EtOAc).[6] The formation of the isoxazoline is usually indicated by a new spot with lower
than the alkene.
-
-
Workup: Filter off the solid salts. Wash the filtrate with water (
mL) and brine. Dry over and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel.
Critical Insight: Unlike chloro-analogs, the bromo-nitrile oxide is generated more slowly, which favors the [3+2] cycloaddition over dimerization (furoxan formation), leading to higher yields.[2]
Protocol B: Installing the "Click" Handle (Sonogashira Coupling)
Objective: To replace the 3-Br with a terminal alkyne, enabling subsequent CuAAC click chemistry.
Context: Standard Pd-catalyzed Sonogashira conditions can be used, but a Palladium-free, Copper-mediated protocol is often superior for this specific heterocyclic bromide, avoiding Pd-contamination in biological assays.[2]
Reagents:
-
3-Bromo-2-isoxazoline (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene or Propargyl alcohol) (1.5 equiv)[2]
- (10 mol%)[2]
-
Bathophenanthroline (Ligand) (10 mol%)[2]
- (2.0 equiv)[2]
-
Toluene or DMF (degassed)[2]
Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
(0.1 mmol) and Bathophenanthroline (0.1 mmol) in dry degassed Toluene (2 mL) for 15 mins to form the active complex.[2] -
Substrate Addition: Add the 3-bromo-2-isoxazoline (1.0 mmol), the terminal alkyne (1.5 mmol), and
(2.0 mmol). -
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(aq) to remove copper species.[2] -
Purification: Flash chromatography.
Why this works: The 3-bromo-isoxazoline is an "activated" vinyl halide equivalent. The electron-withdrawing nature of the C=N bond facilitates the oxidative addition of the metal catalyst, even without Palladium.
Protocol C: Nucleophilic Substitution for Amine Functionalization
Objective: To introduce amino-functionalized side chains (e.g., propargyl amine for click) or to test covalent reactivity.[2]
Reagents:
-
3-Bromo-2-isoxazoline (1.0 equiv)
-
Primary or Secondary Amine (2.0 equiv)[2]
-
(2.0 equiv) or
[2] -
DMF or DMSO
Procedure:
-
Mix: Dissolve the scaffold in DMF (0.5 M).
-
React: Add the amine and base.[6][7] Heat to 60–80°C.
-
Note: Reaction rates vary. Cyclic secondary amines (morpholine, piperidine) react faster than primary amines.[2]
-
-
Isolation: Pour into ice water. Extract with EtOAc.
Application Note: To make the scaffold "clickable" via this route, use propargylamine or 3-azidopropylamine as the nucleophile. This installs the click handle via the nitrogen linker.
Application Data: Covalent Inhibition (Biological Click)
The 3-bromo-2-isoxazoline moiety acts as a specific warhead for cysteine proteases or enzymes with active-site cysteines (e.g., Plasmodium falciparum GAPDH).[5]
Mechanism of Action:
The enzyme's cysteine thiol (
Table 1: Comparative Reactivity of 3-Halo-Isoxazolines
| Halogen (X) | Reactivity ( | Stability ( | Suitability for Drug Dev |
| Chloro (Cl) | Low | High | Poor (Inert) |
| Bromo (Br) | Optimal | Moderate (>24h) | Excellent (Tunable) |
| Iodo (I) | High | Low | Poor (Too labile) |
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Scaffold Synthesis | Dimerization of Nitrile Oxide | Add DBF slowly (syringe pump) to keep concentration low. Ensure alkene is in excess. |
| No Reaction in Sonogashira | Poisoned Catalyst / Oxidation | Degas solvents thoroughly (freeze-pump-thaw). Increase Cu loading to 20 mol%. |
| Decomposition during Substitution | Ring Opening | Lower temperature to 40°C. Avoid strong hydroxide bases; use carbonate or bicarbonate. |
| Product Instability | Hydrolysis of Imine | Store compounds at -20°C. Avoid acidic aqueous workups. |
References
-
Synthesis of 3-bromo-isoxazolines: Castagnolo, D., et al. (2015). "Synthesis and biological evaluation of 3-bromo-isoxazoline derivatives."
-
Sonogashira Coupling of 3-bromo-isoxazolines: Probst, N., et al. (2016). "Palladium-free Sonogashira coupling of 3-bromo-isoxazolines."
-
Covalent Inhibition Mechanism: Davoodi, J., et al. (2022).[2] "3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells."
-
General Isoxazoline Click Chemistry: Messaoudi, C., et al. (2022).[2] "Regioselective synthesis of functionalized isoxazoline derivatives via 1,3-dipolar cycloaddition."[8][9]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Suzuki-Miyaura coupling conditions for 3-bromo-4,5-dihydroisoxazole
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4,5-dihydroisoxazole
Part 1: Strategic Overview & Mechanistic Intelligence
The 4,5-dihydroisoxazole (Δ²-isoxazoline) scaffold is a privileged pharmacophore, serving as a bioisostere for ribose and a rigid linker in fragment-based drug discovery. However, functionalizing the 3-bromo-4,5-dihydroisoxazole core presents a unique paradox in organometallic chemistry:
-
Electronic Deactivation: The C3-bromine is attached to an imine-like carbon (
). While formally vinylic, the adjacent electronegative oxygen and nitrogen atoms reduce the electron density available for the oxidative addition step of the catalytic cycle compared to simple aryl bromides. -
Scaffold Fragility: Unlike fully aromatic isoxazoles, the dihydro- core possesses
hybridized carbons at positions 4 and 5. The protons at C4 are acidic ( in DMSO, lower if electron-withdrawing groups are present). The use of harsh bases (e.g., alkoxides, hydroxides) often triggers base-mediated elimination (leading to isoxazoles) or ring fragmentation (retro-[3+2] cycloaddition) rather than the desired transmetallation.
The Solution: This guide provides a "Self-Validating" protocol that prioritizes mild activation . We utilize ligand-controlled oxidative addition to compensate for the use of weaker, non-destructive bases.
Part 2: Optimization Matrix & Condition Screening
The following matrix ranks reaction conditions by "Aggressiveness" vs. "Selectivity."
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Standard (Robust Substrates) | High-Performance (Sterically Hindered/Labile) | Avoid (Contraindicated) | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd(XPhos) G2 or Pd₂(dba)₃ + SPhos | Pd(PPh₃)₄ | dppf offers a large bite angle for stability; XPhos facilitates oxidative addition on electron-poor C-Br bonds. PPh₃ is prone to oxidation and slower kinetics. |
| Base | Na₂CO₃ (2.0 equiv, aq.)[1][2] | K₃PO₄ (2.0 equiv, solid/slurry) | NaOH, KOtBu, Cs₂CO₃ | Strong bases trigger E2 elimination at C4/C5. Carbonates/Phosphates buffer the pH to <10, preserving the ring. |
| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | DME / Water (3:1) or Toluene/Water | DMF, NMP | Polar aprotic solvents like DMF can accelerate decomposition at high temps. Ethers (Dioxane/DME) stabilize the active Pd species. |
| Temp | 80°C | 60-70°C | >100°C (Microwave) | Thermal degradation of the dihydroisoxazole ring occurs >110°C. |
Part 3: Detailed Experimental Protocols
Protocol A: The "Standard" Method (High Throughput Compatible)
Best for coupling with simple phenyl/heteroaryl boronic acids.
Reagents:
-
3-bromo-4,5-dihydroisoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (0.05 equiv)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the 3-bromo-4,5-dihydroisoxazole (1.0 mmol) and Aryl Boronic Acid (1.2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (41 mg, 0.05 mmol) to the solids. Note: Adding catalyst to solids before solvent minimizes catalyst deactivation.
-
Inerting: Seal the vial with a septa cap. Evacuate and backfill with Nitrogen (
) or Argon three times.[1] -
Solvation: Syringe in degassed 1,4-Dioxane (4.0 mL) and 2M Na₂CO₃ (1.0 mL, 2.0 mmol).
-
Reaction: Place in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 4–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H or M+2 isotope pattern).
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography on Silica Gel. Note: Dihydroisoxazoles are polar; start gradients at 10% EtOAc.
Protocol B: The "High-Difficulty" Method (Labile/Hindered)
Use this if Protocol A fails or if the boronic acid is unstable (protodeboronation).
Reagents:
-
Catalyst: XPhos Pd G2 (0.02 - 0.04 equiv)
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv, finely ground solid) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (10:1)
Key Modification: Using solid phosphate in a biphasic DME/Water mixture creates a "slow-release" base effect, maintaining low active basicity while driving the reaction. XPhos is an electron-rich, bulky ligand that accelerates the oxidative addition into the deactivated C3-Br bond.
Part 4: Visualizing the Pathway & Risks
The following diagram illustrates the catalytic cycle and the specific "Kill Switch" side reactions relevant to this substrate.
Caption: Catalytic cycle for 3-bromo-4,5-dihydroisoxazole Suzuki coupling, highlighting critical divergence points where aggressive conditions lead to ring destruction.
Part 5: Troubleshooting & Quality Control
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: The C3-Br bond is electronically deactivated.
-
Fix: Switch to Protocol B (XPhos Pd G2). The electron-rich phosphine increases the electron density on Pd, facilitating oxidative addition. Alternatively, increase concentration to 0.5 M.
Issue 2: Formation of Aromatic Isoxazole (Elimination Product)
-
Cause: Base is too strong or reaction time is too long, causing elimination of protons at C4/C5.
-
Fix: Switch base to Potassium Fluoride (KF) (3.0 equiv) in wet THF. Fluoride is mild and forms strong bonds with Boron (fluoroborates) to drive transmetallation without deprotonating the ring.
Issue 3: Protodeboronation (Loss of Boronic Acid)
-
Cause: Boronic acid is unstable under aqueous/basic conditions.
-
Fix: Use Boronic Esters (Pinacol) instead of acids. Add the base slowly or use anhydrous conditions with CsF.
References
-
Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Guide. Fisher Scientific. [Link]
-
Mechanism and Catalysts for Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Practical Guide to Suzuki-Miyaura Coupling. Yoneda Labs. [Link]
Sources
Troubleshooting & Optimization
improving yield of 3-bromo-2-isoxazoline cycloaddition reactions
Welcome to the Technical Support Center for Bromonitrile Oxide Cycloadditions . As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-bromo-2-isoxazolines.
These heterocycles are highly valuable electrophilic warheads and intermediates for complex natural products and pharmaceuticals[1]. However, the transient nature of the bromonitrile oxide dipole demands strict kinetic control to achieve high yields and prevent unwanted side reactions.
Troubleshooting Guides & FAQs
Q1: My cycloaddition yields are consistently below 40%, and NMR analysis shows a major byproduct. What is happening, and how can I fix it? A1: You are likely observing the formation of dibromofuroxan, the undesired dimer of bromonitrile oxide. Bromonitrile oxide is a highly reactive, transient species generated in situ from dibromoformaldoxime (DBFO).
-
The Causality: If the rate of dipole generation exceeds the rate of the [3+2] cycloaddition (
), the dipole molecules will rapidly react with each other rather than your alkene[2]. -
The Solution: You must kinetically starve the dimerization pathway. Ensure the alkene is present in excess (1.5 to 5.0 equivalents). More importantly, strictly control the rate of base addition. Using a weak, heterogeneous base like solid KHCO₃ ensures a slow, steady release of the dipole, keeping its steady-state concentration low enough to favor cycloaddition[2][3].
Q2: I am using triethylamine (Et₃N) as my base in dichloromethane (DCM). Is this optimal for bromonitrile oxide? A2: No. While Et₃N is a standard base for generating stable nitrile oxides, it is detrimental to bromonitrile oxide generation.
-
The Causality: Et₃N is highly soluble and strongly basic, leading to an instantaneous burst of the dipole. This massive concentration spike overwhelmingly favors dimerization.
-
The Solution: Switch to a mild heterogeneous system. A highly effective protocol utilizes solid KHCO₃ in ethyl acetate (EtOAc)[3]. The limited solubility of KHCO₃ in EtOAc acts as a physical kinetic regulator.
Q3: My alkene is sterically hindered and electron-deficient. How does this affect regioselectivity and conversion? A3: According to Frontier Molecular Orbital (FMO) theory, 1,3-dipolar cycloadditions are controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction[4].
-
The Causality: Electron-deficient alkenes lower the LUMO energy, which can alter the reaction rate and regioselectivity. In standard electron-rich or neutral alkenes, the 5-substituted isoxazoline is favored[4]. Severe steric hindrance drastically reduces
. -
The Solution: For sluggish dipolarophiles, thermal activation or microwave irradiation has been shown to reduce reaction times from days to minutes[4]. Additionally, using a large excess of DBFO added sequentially in small portions compensates for the slow cycloaddition rate by constantly replenishing the dipole without spiking its concentration[3].
Q4: Is it safe to scale up the batch synthesis of dibromoformaldoxime (DBFO) and the subsequent cycloaddition? A4: Scaling up DBFO in batch poses severe thermal hazards.
-
The Causality: Differential Scanning Calorimetry (DSC) data reveals that DBFO has a sharp exothermic decomposition profile (onset ~122°C) with a massive heat output of ~950 J/g, accompanied by significant gas generation[5].
-
The Solution: For multi-gram or industrial scales, you must transition to Continuous Flow Chemistry. Flow reactors allow for the "on-demand" generation of DBFO and immediate telescoping into the cycloaddition step. This minimizes the active inventory of hazardous intermediates and provides superior heat dissipation, safely achieving productivities over 620 mmol/h[1].
Kinetic Pathways Visualization
Kinetic pathways of bromonitrile oxide: cycloaddition vs. dimerization.
Data Presentation: Optimization of Reaction Parameters
The choice of base and solvent is the single most critical variable in determining the fate of the bromonitrile oxide dipole. The table below summarizes the causality of these choices on the final yield.
| Base / Solvent System | Dipole Release Kinetics | Primary Kinetic Outcome | Typical Yield Range |
| Et₃N / DCM | Instantaneous (Homogeneous) | < 30% | |
| NaHCO₃ (aq) / DCM | Moderate (Biphasic) | Competitive | 50 - 65% |
| KHCO₃ (solid) / EtOAc | Slow (Heterogeneous) | 75 - 88% | |
| Continuous Flow Module | Controlled "On-Demand" | > 90% |
Self-Validating Experimental Protocols
Protocol A: Optimized Batch Synthesis (Heterogeneous Method)
Designed for laboratory-scale discovery chemistry (1-5 mmol).
-
Alkene Preparation: Dissolve the alkene (1.0 eq) in anhydrous EtOAc (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: EtOAc provides excellent solubility for most organic substrates while maintaining extremely low solubility for inorganic bases, establishing the necessary heterogeneous environment[3].
-
-
Base Addition: Add finely powdered solid KHCO₃ (3.0 eq) to the stirring solution.
-
DBFO Addition: Dissolve DBFO (1.5 eq) in a minimal amount of EtOAc. Add this solution portion-wise over 1 to 2 hours at room temperature.
-
Causality: Portion-wise addition physically restricts the steady-state concentration of the highly reactive bromonitrile oxide, ensuring the dipole is consumed by the alkene before it can find another dipole molecule to dimerize with[3].
-
-
Self-Validation / In-Process Control: Monitor the reaction visually and by TLC. A healthy cycloaddition will remain relatively pale or slightly yellow. If the reaction mixture rapidly turns deep yellow or brown immediately after DBFO addition, the dipole is being generated too quickly and dimerization is occurring. Reduce the addition rate.
-
Workup: Filter the reaction mixture through a pad of Celite to remove unreacted KHCO₃ and potassium bromide salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol B: Continuous Flow Synthesis (Scale-Up Method)
Designed for process chemistry and multi-gram scale-up to mitigate thermal hazards.
-
System Priming: Prime a continuous flow reactor system (equipped with PTFE tubing and micromixers) with the carrier solvent (e.g., EtOAc or DCM).
-
On-Demand DBFO Generation: Pump a stream of hydroxyiminoacetic acid and a stream of bromine into a T-mixer, passing through a residence time unit (RTU) to generate DBFO in situ.
-
Telescoped Cycloaddition: Immediately merge the nascent DBFO stream with a combined stream of the target alkene and base.
-
Self-Validation / In-Process Control: Utilize inline IR spectroscopy to monitor the disappearance of the oxime O-H stretch and the formation of the isoxazoline ring. Adjust flow rates until steady-state conversion is achieved before directing the output to the collection vessel.
References
- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv0pAFC7MIes5q2lRMRysztVPaRzOYmz8oSDCtN7iakUaUpe1rnxTUp7EOVw-WxTQgVymXV-9y6NtWC-JQDU2B_z8hCgKH16rNaouh9d3y8ZA0FvGHJ8QKjayG9IIabF4Ns4M_v9PFRaXZg0g=]
- 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmXBFfHXsczhpcNhGcxUb_QTlNuvYugeWYqEVhymXhu8_xm3FT0qTMR1hpKlKVrHDnvwINb0ADcYlOhpAMIV8UjHesLx4JkX47MjgzOwc4Q5Na6MBiJ2tkG0DcsNZx3spoJJPE0e9Ju4u0CThK92B-dOv3ov5ocmmK27EJA2ajxr8YIgg2Ik6scw7d73gHuAZt341efV1q_qs=]
- Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis. Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3VKM4ePbyR1hDlAe0aJ0ecoQniDhqF-nX6KN7giLI8Ay463uyM13zzFN6hhIMWpVkdxsJnhTQ0ZU3lwAL0howIjEgr4lZxWuBb-mdxZb3so6fz9y4XR-YdlsqMfCVQdn164Af]
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWxWw5B3RhnS48lRd5Ib-pMjYdNhJ6vwiND2RRmXisbN8BVnL7u51XUhCA27vvrh_fy2Yrwu75ZTift3SBQeCqCF417YE5Nt3hTMuXvzbgv0EmMHS-r12B1wQCdNyc6YrYAAE=]
- Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3-bromoisoxazolines - Safety Data. Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSu63vdiMBiJb_L_n4HWEVYvbPr8hioM2syZHaOMCjr5BmW1pMo6ZwM_Bwp7h-Ti87XoD0HTZL4sM8RmkV0gAOgPzgKQFc0_8PM2EvVfL_-bDoA_kNhUMlJ3RIxcKAzFncU77szJWWZvWg-WliLAghB1RUiT7IJEAuEllYAsH9CViT5rlICwxWuRDWsDjoEQ==]
Sources
Technical Support Center: Optimizing Base Selection for Dibromoformaldoxime Dehydrohalogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the dehydrohalogenation of dibromoformaldoxime (DBFO). This guide is designed for researchers, chemists, and drug development professionals who utilize the in situ generation of bromonitrile oxide for subsequent reactions, such as 1,3-dipolar cycloadditions. Proper base selection is paramount for maximizing yield, minimizing side products, and ensuring reaction reproducibility. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of dehydrohalogenating dibromoformaldoxime?
The dehydrohalogenation of dibromoformaldoxime (DBFO) is a crucial step for the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole.[1] This intermediate is not typically isolated due to its instability.[2] Instead, it is immediately trapped by a dipolarophile (such as an alkene or alkyne) present in the reaction mixture to synthesize five-membered heterocyclic compounds like 3-bromoisoxazolines and isoxazoles.[1][3] This method is a cornerstone for building complex molecular architectures in medicinal chemistry and materials science.
Q2: What is the general reaction mechanism?
The reaction is a base-mediated elimination, specifically a β-elimination.[4][5] It proceeds via a concerted E2 (elimination, bimolecular) mechanism.[6][7] A base abstracts the acidic proton from the oxime hydroxyl group, triggering a simultaneous electronic rearrangement that forms the nitrile oxide triple bond system and expels a bromide anion as the leaving group.
Caption: E2 mechanism for bromonitrile oxide formation.
Q3: Why is base selection so critical in this reaction?
Base selection is the most critical variable for several reasons:
-
Reaction Initiation: The base must be strong enough to deprotonate the oxime (pKa ≈ 10-12) to initiate the reaction.
-
Rate Control: The base concentration and strength directly influence the rate of nitrile oxide generation. This rate must be matched with the rate of the subsequent cycloaddition to prevent side reactions.
-
Side Reaction Prevention: An inappropriate base can lead to undesired outcomes. A highly nucleophilic, non-hindered base can cause substitution (SN2) reactions, while a base that is too strong or used in excess can promote the decomposition or dimerization of the fragile nitrile oxide product.[8][9]
Q4: What are the primary side reactions to be aware of?
The main competing reactions stem from the inherent instability of the nitrile oxide intermediate:
-
Dimerization: This is the most common side reaction, where two molecules of bromonitrile oxide react to form a stable furoxan (1,2,5-oxadiazole-2-oxide) or a 1,4,2,5-dioxadiazine.[8][10][11] This pathway is favored at high concentrations of the nitrile oxide and/or elevated temperatures.
-
Isomerization: At higher temperatures, nitrile oxides can rearrange to form the corresponding isocyanate (Br-N=C=O), which can then react with nucleophiles in the mixture.[2][8]
-
Decomposition: Dibromoformaldoxime itself is thermally sensitive and can decompose, particularly at temperatures above 120°C.[12]
Caption: Competing reaction pathways for bromonitrile oxide.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low or No Yield of Desired Product
Symptom: TLC or LC-MS analysis shows unreacted starting material (DBFO) and/or multiple unidentified byproducts, with little to no formation of the target isoxazoline/isoxazole.
-
Possible Cause A: Inefficient Dehydrohalogenation
-
Diagnosis: The chosen base is too weak to efficiently deprotonate the oxime. The pKa of the base's conjugate acid should ideally be 1-2 units higher than the pKa of the oxime proton.
-
Solution: Switch to a stronger base. For example, if you are using an inorganic base like potassium carbonate (pKa of conjugate acid HCO₃⁻ ≈ 10.3), consider moving to an organic base like triethylamine (pKa of conjugate acid ≈ 10.7) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa of conjugate acid ≈ 13.5 in MeCN).[13] Always introduce the new base at a low temperature (0 °C) to control the initial reaction rate.
-
-
Possible Cause B: Rapid Nitrile Oxide Decomposition
-
Diagnosis: The base is too strong or used in a high concentration, leading to a rapid buildup of the nitrile oxide intermediate which then dimerizes before it can react with the dipolarophile. This is often indicated by the appearance of a major byproduct with a mass corresponding to the furoxan dimer.[8][11]
-
Solution 1 (Rate Control): Generate the nitrile oxide slowly. Instead of adding the base all at once, add it dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to a solution of the DBFO and the dipolarophile.[11] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over the undesired dimerization.
-
Solution 2 (Temperature Control): Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C. Lower temperatures significantly decrease the rate of both dimerization and isomerization.[8]
-
Problem 2: Significant Furoxan Dimer Formation
Symptom: A major byproduct is observed, which is confirmed by mass spectrometry to be the dimer of bromonitrile oxide (M = 2(BrCNO) = 238-242 depending on Br isotopes).
-
Diagnosis: The rate of nitrile oxide formation exceeds the rate of its consumption by the dipolarophile.
-
Solution 1 (Increase Dipolarophile Equivalents): Increase the equivalents of your trapping agent (the alkene or alkyne). Using 1.5 to 2.0 equivalents can shift the kinetic balance in favor of the cycloaddition.
-
Solution 2 (Use a Buffered System): For aqueous/biphasic systems, a phosphate buffer (e.g., KH₂PO₄/K₂HPO₄) can maintain a stable pH and provide a more controlled, steady generation of the nitrile oxide.[12] This avoids the high localized concentrations of base that can occur with dropwise addition of strong bases like NaOH or KOH.
Problem 3: Reaction is Sluggish or Stalls
Symptom: The reaction proceeds very slowly, and a significant amount of DBFO remains even after several hours.
-
Diagnosis 1: Poor Solubility: The base or the DBFO may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction at the phase interface.
-
Solution: Change the solvent or use a phase-transfer catalyst (PTC). If using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, add a PTC such as tetrabutylammonium bromide (TBAB) to shuttle the base into the organic phase. Alternatively, switch to a more polar aprotic solvent like acetonitrile (MeCN) or THF where both reactants and an organic base like triethylamine are more soluble.
-
Diagnosis 2: Steric Hindrance Mismatch
-
Diagnosis: You are using a bulky, sterically hindered base (e.g., potassium tert-butoxide) with a sterically hindered DBFO derivative. The base may be struggling to access the oxime proton.
-
Solution: Switch to a strong but less sterically hindered base, such as DBU. While steric hindrance is useful for preventing SN2 reactions, excessive hindrance on both the base and substrate can slow the desired elimination reaction to an impractical rate.[9][14]
-
Section 3: In-Depth Technical Guidance
Guide 3.1: A Systematic Approach to Base Selection
Choosing the right base is a balancing act between reactivity and selectivity. The following table provides a starting point for selection, comparing common bases used in elimination reactions.
| Base | Conjugate Acid pKa (approx.) | Type | Key Characteristics & Best Use Case |
| Potassium Phosphate (dibasic) | 7.2 (for H₂PO₄⁻)[15] | Inorganic Salt | Mild. Ideal for sensitive substrates in biphasic systems. Provides buffering capacity for controlled, slow generation.[12] |
| Potassium Carbonate | 10.3 (for HCO₃⁻)[15] | Inorganic Salt | Moderate. Inexpensive and effective, but often requires a phase-transfer catalyst or a polar solvent due to low solubility in organic media. |
| Triethylamine (TEA) | 10.7 (in H₂O)[16] | Organic Amine | Workhorse. Good balance of strength and low nucleophilicity. Soluble in most organic solvents. A common first choice for many systems.[10] |
| DIPEA (Hünig's Base) | 10.7 (in H₂O) | Organic Amine | Sterically Hindered. Similar strength to TEA but much bulkier, making it an excellent choice to minimize potential SN2 side reactions. |
| DBU | 13.5 (in MeCN)[13] | Amidine | Strong, Non-nucleophilic. Very effective for sluggish eliminations due to its high basicity combined with steric hindrance that prevents it from acting as a nucleophile. |
| Potassium tert-butoxide | 17 (in DMSO)[17] | Alkoxide | Very Strong, Hindered. A powerful base for difficult eliminations. Its high reactivity requires low temperatures and careful addition to avoid side reactions.[18][19] |
graph G { graph [splines=true, nodesep=0.5, ranksep=1, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];// Nodes Start [label="Start: Is the reaction\nsluggish with TEA?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideProducts [label="Are SN2 side\nproducts observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDecomposition [label="Is nitrile oxide\ndimerization/decomposition\na major issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
UseDBU [label="Action: Use a stronger,\nhindered base like DBU.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseDIPEA [label="Action: Use a more hindered\nbase like DIPEA.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SlowAddition [label="Action: Use slow addition\nof base at low temp.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseBuffer [label="Action: Use a milder\nbuffered system (e.g., K₂HPO₄).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> UseDBU [label=" Yes "]; Start -> CheckSideProducts [label=" No "];
CheckSideProducts -> UseDIPEA [label=" Yes "]; CheckSideProducts -> CheckDecomposition [label=" No "];
CheckDecomposition -> SlowAddition [label=" Yes "]; SlowAddition -> UseBuffer [label=" If still problematic... "]; }
Caption: Decision workflow for troubleshooting base selection.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for In Situ Generation of Bromonitrile Oxide and Trapping with an Alkene
This protocol is a generalized example and should be adapted based on the specific reactivity of your substrate and dipolarophile.
Materials:
-
Dibromoformaldoxime (DBFO)
-
Alkene (dipolarophile, 1.5 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Under an inert atmosphere of argon, add dibromoformaldoxime (1.0 eq) and the alkene (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve the solids in anhydrous DCM (to make a ~0.1 M solution with respect to DBFO).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Preparation: In the dropping funnel, prepare a solution of triethylamine (1.1 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1 hour, ensuring the internal temperature does not rise above 5 °C. The slow addition is critical to prevent the buildup and subsequent dimerization of the nitrile oxide.[8][11]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the consumption of the DBFO starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: References
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Apollo - University of Cambridge Repository. [Link][3]
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF. ResearchGate. [Link][1]
-
NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. Wiley Online Library. [Link][2]
-
Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. Vapourtec. [Link][12]
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link][10]
-
Equilibrium pKa Table (H2O Solvent). Organic Chemistry Data. [Link][15]
-
Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. [Link][17]
-
Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. University of Calgary. [Link][18]
-
Reaction: Elimination of H-X (Dehydrohalogenation). Saskatchewan Open Education Resources. [Link][5]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link][13]
-
What is dehydrohalogenation reaction? askIITians. [Link][20]
-
When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange. [Link][9]
-
Key Notes on Dehydrohalogenation and Related Reactions. Unacademy. [Link][19]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. m.youtube.com [m.youtube.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. scribd.com [scribd.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. bingol.edu.tr [bingol.edu.tr]
- 19. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 20. What is dehydrohalogenation reaction? - askIITians [askiitians.com]
Technical Support: Reactivity & Functionalization of 3-Bromo-4,5-dihydroisoxazoles
Status: Active
Ticket ID: CHEM-ISOX-3BR-001
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (
Executive Summary
You are likely experiencing low reactivity because 3-bromo-4,5-dihydroisoxazole is not an aromatic system , and therefore does not undergo Nucleophilic Aromatic Substitution (
While the 3-bromo-2-isoxazoline motif contains an
This guide provides the correct mechanistic frameworks to functionalize this scaffold: Transition Metal Catalysis (for C-C bonds) and Soft Nucleophile Displacement (for C-S/C-N bonds).
Module 1: Diagnostic & Triage
Before altering conditions, determine if your reaction is failing due to electronic deactivation or substrate destruction .
| Observation | Diagnosis | Root Cause |
| No Reaction (Starting Material Recovered) | Electronic Mismatch | The C3 position is not sufficiently electrophilic for standard nucleophilic attack without catalysis. |
| Complex Mixture / Tarry Residue | Ring Decomposition | Strong bases (e.g., |
| Product forms but <10% Yield | Hard/Soft Mismatch | You are using a "hard" nucleophile (alkoxide, amine) on a soft electrophile. |
Decision Logic: Selecting the Correct Protocol
Figure 1: Decision tree for selecting the appropriate functionalization strategy based on nucleophile type.
Module 2: Troubleshooting Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended)
For forming C-C bonds (Suzuki, Sonogashira, Stille).
The Fix: Treat the 3-bromo-4,5-dihydroisoxazole as a vinyl bromide equivalent. Palladium oxidative addition is faster than direct nucleophilic attack.
Optimized Conditions:
-
Catalyst:
(5 mol%) or (for sterically hindered boronic acids). -
Base:
or (Avoid strong alkoxides to prevent ring opening). -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Temperature: 80–90°C.
Why this works: The Pd(0) inserts into the C-Br bond, bypassing the need for the ring to accept electron density (which it resists).
Protocol B: Nucleophilic Displacement with Soft Nucleophiles
For forming C-S bonds (Thiols).
The Fix: 3-bromo-isoxazolines are known "warheads" for cysteine proteases. They react selectively with thiols via direct displacement.
Optimized Conditions:
-
Nucleophile: Thiophenol or Alkyl thiol (1.2 equiv).
-
Base:
or DIPEA (Mild bases only). -
Solvent: DMF or Acetonitrile.
-
Temperature: Room Temperature to 50°C.
Why this works: The soft nature of the sulfur nucleophile matches the soft electrophilicity of the imidoyl carbon. The reaction proceeds without disrupting the sensitive isoxazoline ring.
Protocol C: The "Hard Nucleophile" Workaround
For forming C-N or C-O bonds (Amines, Alcohols).
The Problem: Direct displacement with amines requires high temperatures, which often degrades the ring. The Fix: Use Buchwald-Hartwig Amination rather than thermal displacement.
-
Catalyst:
+ Xantphos. -
Base:
. -
Solvent: 1,4-Dioxane, 100°C.
Module 3: Critical Failure Mode (Ring Opening)
If you observe the formation of nitriles or
Mechanism of Failure:
-
Strong base deprotonates the C4 or C5 position (if protons are available).
-
Or, base attacks the ring nitrogen/oxygen.
-
The N-O bond cleaves, destroying the heterocycle.
Figure 2: The degradation pathway triggered by strong bases, often mistaken for "no reaction" or decomposition.
Frequently Asked Questions (FAQ)
Q1: Can I use
Q2: Why does the literature show
-
Isoxazole: Can undergo
because the ring can stabilize the negative charge (Meisenheimer complex). -
Dihydroisoxazole: Lacks this aromatic stabilization. The mechanism is different, and reactivity is significantly lower.
Q3: I need to introduce a nitrile group at C3. Can I use CuCN? A: Yes. This is a Rosenmund-von Braun reaction. It works well because it is metal-mediated (Copper), not a simple nucleophilic attack. Heat 3-bromo-4,5-dihydroisoxazole with CuCN in DMF at 100-120°C.
References
-
Reactivity of 3-Bromo-isoxazolines with Thiols (Soft Nucleophiles): Galbiati, A., et al. "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH."[1] Scientific Reports, 2023.
-
Palladium-Catalyzed Cross-Coupling on Isoxazolines: Giomi, D., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4,5-dihydroisoxazoles." Journal of Organic Chemistry, 2004.
-
Base-Induced Ring Instability: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazolines." Current Organic Chemistry, 2005.
Sources
purification methods for unstable 3-bromo-2-isoxazoline intermediates
Welcome to the Technical Support Center for Covalent Warhead Synthesis . As a Senior Application Scientist, I have designed this diagnostic and troubleshooting guide specifically for researchers working with 3-bromo-2-isoxazoline (also known as 3-bromo-4,5-dihydroisoxazole) intermediates.
These compounds are highly valued as latent electrophiles in targeted covalent inhibitors (e.g., targeting transglutaminase 2, rhodesain, and hGAPDH)[1][2]. However, their inherent ring tension and the electrophilic nature of the C3-carbon make them notoriously susceptible to degradation during isolation and purification. This guide synthesizes field-proven methodologies to help you overcome these bottlenecks.
Diagnostic Knowledge Base (FAQs)
Q1: My 3-bromo-2-isoxazoline intermediate completely degrades or loses its bromine atom during standard silica gel flash chromatography. Why is this happening, and how do I prevent it? The Causality: Standard silica gel contains surface silanol groups that are slightly acidic (pKa ~4.5–5.5). The 3-bromo-2-isoxazoline ring is a weakly reactive electrophile. When the isoxazoline nitrogen or oxygen is protonated by these silanols, it dramatically increases the electrophilicity of the C3 carbon. This makes the bromine atom highly susceptible to nucleophilic displacement by trace water or polar protic solvents (like methanol) in your eluent, leading to debromination or complete ring-opening hydrolysis. The Solution: You must suppress the protonation pathway. Use base-deactivated silica gel (pre-treated with 1% triethylamine) or add 1% acetic acid to your eluent to buffer the microenvironment, which paradoxically stabilizes certain derivatives by preventing localized basic hydrolysis on the silica surface[3]. Alternatively, switch to neutral alumina or perform the purification at 4 °C[1].
Q2: I am trying to synthesize the intermediate via 1,3-dipolar cycloaddition, but the precursor, dibromoformaldoxime (DBFO), degrades before the reaction completes. How can I improve the yield? The Causality: DBFO is highly unstable and hazardous to isolate in batch. It undergoes rapid dimerization or decomposition at room temperature, starving your cycloaddition reaction of the necessary nitrile oxide dipole. The Solution: Transition to a telescoped continuous flow setup. By generating DBFO in-line from hydroxyiminoacetic acid and immediately mixing it with your alkene dipolarophile, you bypass the need to isolate DBFO. This maintains a steady, low-concentration steady-state of the reactive intermediate, drastically reducing decomposition pathways[4].
Q3: My purified compound is stable in organic solvents (e.g., DMSO, DCM) but degrades rapidly when transferred to aqueous biological assay buffers. Is my purification failing? The Causality: Not necessarily. The 3-bromo-2-isoxazoline warhead is designed to be a latent electrophile that reacts within protein binding pockets. However, certain highly electron-withdrawing derivatives (such as those bearing bis(trifluoromethyl)phenyl groups) become overly activated. In phosphate buffers (pH > 7.4), the hydroxide ions or buffer nucleophiles can attack the C3 position, causing premature degradation before the compound ever reaches the enzyme target[5]. The Solution: Verify buffer stability using HPLC before running enzymatic assays. If half-life is < 2 hours in phosphate buffer, you must redesign the scout fragment attached to the warhead to tune down its electrophilicity, or switch to a non-nucleophilic buffer (e.g., HEPES).
Mechanistic & Workflow Visualizations
To understand the failure points in your workflow, review the following mechanistic pathways and optimized flow setups.
Mechanistic pathways of 3-bromo-2-isoxazoline degradation during purification and assaying.
Telescoped continuous flow synthesis bypassing the isolation of unstable DBFO intermediates.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By incorporating specific checkpoints (like 2D-TLC), you can confirm the integrity of your product in real-time before committing to the next synthetic step.
Protocol A: Low-Temperature, Deactivated Silica Chromatography
Use this when continuous flow is unavailable and batch synthesis requires standard purification.
-
Stationary Phase Preparation: Slurry standard silica gel (60 Å, 230–400 mesh) in your non-polar starting solvent (e.g., cyclohexane or hexanes) containing 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH), depending on the specific stability profile of your derivative[3]. Let it sit for 15 minutes to neutralize active silanol sites.
-
Column Packing: Pack the column in a cold room (4 °C) or use a jacketed column connected to a chiller. Causality: Lowering the temperature exponentially decreases the kinetics of ring-opening side reactions[1].
-
Sample Loading: Dissolve the crude 3-bromo-2-isoxazoline in the minimum amount of cold DCM. Do not use methanol.
-
Elution: Run the column using a gradient of cyclohexane/EtOAc (e.g., 9:1 to 7:3).
-
Self-Validation (2D-TLC Check): Spot your purified fraction in the bottom corner of a TLC plate. Elute in one direction, dry the plate, rotate 90 degrees, and elute again. Stain with dilute alkaline KMnO4[2].
-
Diagnostic result: If you see spots off the diagonal, your compound is actively degrading on the silica surface. You must switch to neutral alumina or recrystallization.
-
Protocol B: Purification via Recrystallization (Chromatography-Free)
The preferred method for highly labile derivatives.
-
Solvent Selection: Dissolve the crude solid in a minimal volume of warm (not boiling) isopropanol (iPrOH) or a mixture of ethyl acetate/petroleum ether[3].
-
Controlled Cooling: Allow the solution to cool to room temperature slowly over 2 hours to promote crystal lattice formation (excluding impurities), then transfer to a –20 °C freezer overnight.
-
Isolation: Filter the crystals rapidly over a chilled Büchner funnel. Wash with ice-cold pentane to remove lipophilic impurities without dissolving the product.
-
Drying: Dry under high vacuum in a desiccator protected from light.
Performance Metrics & Method Comparison
Use the following data table to select the appropriate purification strategy based on your specific scale and compound lability.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Best Suited For | Primary Risk Factor |
| Standard Silica Gel | 30% – 50% | < 85% | Low (< 1g) | Highly stable derivatives only | Severe debromination / ring opening |
| Deactivated Silica (1% AcOH/TEA) | 60% – 85% | > 95% | Medium (1g - 5g) | Moderately labile compounds | Residual acid/base contamination |
| Recrystallization (iPrOH) | 70% – 90% | > 98% | High (> 10g) | Solid intermediates | Requires solid product; optimization time |
| Continuous Flow (Telescoped) | 85% – 95% | > 95% | Very High | Liquid/Solid, highly unstable DBFO | High initial equipment setup cost |
References
-
Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Publications. Available at:[Link]
-
Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available at:[Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at:[Link]
Sources
Technical Support Center: Regiocontrol in 3-Bromo-4,5-dihydro-1,2-oxazole Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Yield in Bromonitrile Oxide Cycloadditions
Core Directive & Mechanism
Welcome to the technical support hub for 3-bromo-2-isoxazoline synthesis. You are likely here because you are reacting dibromoformaldoxime (DBFO) with an alkene and facing one of two problems:
-
Regioselectivity: You cannot control the formation of the 5-substituted vs. 4-substituted isomer.
-
Chemical Efficiency: The unstable bromonitrile oxide intermediate is dimerizing to furoxan rather than reacting with your alkene.
The Mechanistic Reality
To control this reaction, you must understand the Frontier Molecular Orbital (FMO) interactions.
Bromonitrile oxide (BrCNO) is an electron-deficient 1,3-dipole. The bromine atom is an electron-withdrawing group (EWG) that lowers the energy of the dipole's LUMO. Consequently, the dominant interaction is usually between the LUMO of the dipole (BrCNO) and the HOMO of the dipolarophile (alkene) .
-
Standard Outcome: For monosubstituted and most 1,2-disubstituted alkenes, this interaction overwhelmingly favors the 5-substituted isoxazoline . The oxygen of the dipole attacks the more substituted carbon of the alkene (or the carbon with the largest HOMO coefficient).
-
The Challenge: Reversing this selectivity to obtain the 4-substituted isomer is thermodynamically and kinetically difficult without specific substrate constraints (e.g., extreme steric hindrance at the
-position).
Visualizing the Pathway
The following diagram outlines the generation of the active species and the bifurcation between productive cycloaddition and parasitic dimerization.
Figure 1: Reaction pathway showing the in situ generation of bromonitrile oxide. High stationary concentrations of the dipole favor dimerization (grey), while controlled generation favors the target cycloaddition (green).
Standard Operating Procedure (SOP)
Do not generate bromonitrile oxide in a separate step; it is too unstable. Use this Biphasic Generation Protocol to maintain a low stationary concentration of the dipole, minimizing dimerization.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Base: Sodium Bicarbonate (
) or Potassium Hydrogen Carbonate ( ) -
Dipolarophile: Your alkene (1.0 - 1.5 equivalents)
Protocol:
-
Dissolution: Dissolve the alkene (1.0 equiv) and DBFO (1.1–1.5 equiv) in EtOAc.
-
Biphasic Setup: Add a saturated aqueous solution of
(3.0 equiv). -
Reaction: Stir vigorously at room temperature (20–25°C). The biphasic nature ensures that the base (in water) reacts with DBFO (in organic phase) only at the interface, releasing the nitrile oxide slowly.
-
Monitoring: Monitor by TLC. If DBFO is consumed but alkene remains, add more DBFO in small portions.[3]
-
Workup: Separate phases, wash organic layer with brine, dry over
, and concentrate.
Troubleshooting & Diagnostics
Use the guides below to diagnose your specific failure mode.
Scenario A: "I am getting a mixture of regioisomers."
Diagnosis: You likely have an alkene with ambiguous electronic bias (e.g., an internal alkene with similar substituents on both sides) or an electron-deficient alkene where FMO coefficients are close.
| Factor | Effect on Regioselectivity | Recommendation |
| Sterics | 5-substitution is favored to minimize steric clash between the alkene substituent and the dipole oxygen. | Increase steric bulk at the alkene's non-target position if possible. |
| Electronics | Electron-rich alkenes (styrenes, enol ethers) strongly favor 5-sub. Electron-deficient alkenes (acrylates) reduce selectivity. | If using acrylates, expect 5-10% of the 4-isomer. Purification (column chromatography) is usually required. |
| Solvent | Polarity can slightly alter transition state stabilization but rarely reverses selectivity. | Switch from EtOAc to Toluene to alter dipole solvation, though effects are often marginal. |
Q: Can I force the formation of the 4-substituted isomer? A: generally, no . The 3-bromo group makes the nitrile oxide "Z-philic" (reacts faster with Z-alkenes) and strongly directs toward the 5-isomer. To get the 4-isomer, you typically need to start with a different strategy (e.g., reacting a bromo-oxime with an alkyne to make an isoxazole, then reducing it, though this changes the oxidation state).
Scenario B: "Low yield; I see a solid precipitate (Furoxan)."
Diagnosis: The concentration of free bromonitrile oxide is too high. It is reacting with itself faster than with your alkene.
Corrective Actions:
-
Decrease Base Strength: If using
or , switch to . Stronger bases generate the dipole too fast. -
Slow Addition: Do not add all DBFO at once. Add a solution of DBFO via syringe pump over 4–6 hours to the mixture of alkene and base.
-
Increase Dipolarophile: Use a larger excess of alkene (2.0–3.0 equiv) if the alkene is inexpensive.
Diagnostic Logic Tree
Figure 2: Decision support tree for diagnosing synthetic failures in [3+2] cycloadditions.
Frequently Asked Questions (FAQ)
Q: Can I use Lewis Acids to catalyze the reaction and improve regioselectivity? A: generally, no . Unlike Diels-Alder reactions, nitrile oxide cycloadditions are not significantly accelerated by Lewis Acids because the Lewis Acid tends to coordinate to the nitrile oxide oxygen, reducing its nucleophilicity, or cause decomposition. Magnesium ions have shown some chelation control in specific alcohol-containing alkenes (kanemasa effect), but for simple alkenes, thermal/biphasic conditions are best.
Q: Is the reaction stereospecific? A: Yes. The reaction is a concerted [3+2] cycloaddition (suprafacial).
-
cis-alkenes yield cis-isoxazolines.
-
trans-alkenes yield trans-isoxazolines. If you see loss of stereochemistry, your reaction might be proceeding via a stepwise radical mechanism, which suggests your reagents are contaminated or you are using an incompatible radical initiator nearby.
Q: Why use DBFO instead of generating the nitrile oxide from an aldoxime and NCS/NBS? A: DBFO is a "pre-loaded" precursor. Using a simple aldoxime requires an in situ chlorination/bromination step (using NCS/NBS) followed by base treatment. DBFO allows you to skip the halogenation step in the reaction vessel, reducing side reactions involving free succinimide species.
References
-
Wade, P. A. (1991). "Preparation and properties of 3-bromo-2-isoxazolines." Journal of Organic Chemistry. (Validates the DBFO methodology and general reactivity).
-
Himo, F., et al. (2003). "Density Functional Theory Study of the Regioselectivity in 1,3-Dipolar Cycloadditions." Journal of the American Chemical Society. (Authoritative source on FMO theory and regioselectivity drivers).
-
Lohse-Fraefel, N., & Carreira, E. M. (2009). "Nitrile Oxides in Organic Synthesis." Organic Letters. (Modern applications and stereochemical considerations).
Sources
avoiding side reactions during 3-bromoisoxazoline cross-coupling
Topic: Avoiding Side Reactions During 3-Bromoisoxazoline Cross-Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists
Technical Guide: Stabilizing the 3-Bromoisoxazoline Scaffold During Pd-Catalysis
Welcome to the technical support hub for labile heterocycle couplings. Coupling a 3-bromoisoxazoline is significantly more challenging than its aromatic counterpart, the isoxazole. The lack of aromaticity creates a "fragility triangle": the labile N–O bond, the acidic protons at C4/C5, and the reactive C–Br bond.
This guide moves beyond standard Suzuki conditions to address the specific failure modes of this scaffold: Aromatization (Elimination) , Ring Fragmentation , and Catalyst Deactivation .
PART 1: The Failure Modes (Root Cause Analysis)
Before attempting a reaction, you must diagnose which stability profile your substrate violates.
1. The Aromatization Trap (Elimination)
Symptom: You isolate the coupled product, but it has converted into an isoxazole (aromatic), or you see significant elimination byproducts.
Mechanism: The protons at the C4 and C5 positions of the isoxazoline ring are acidic. Standard Suzuki bases (carbonates, alkoxides) can deprotonate C4/C5, leading to elimination and subsequent aromatization, especially at elevated temperatures (
2. Ring Fragmentation (The N-O Cleavage)
Symptom: The reaction mixture turns black/tarry; LCMS shows nitriles or
3. Protodehalogenation
Symptom: Recovery of the debrominated isoxazoline (H-isoxazoline).
Mechanism: Slow oxidative addition allows the catalyst to undergo
PART 2: Visualizing the Stability Pathways
The following logic map illustrates the competing pathways your substrate faces during the catalytic cycle.
Figure 1: Competing reaction pathways for 3-bromoisoxazoline under Pd-catalysis.
PART 3: Optimized Protocol (The "Self-Validating" System)
This protocol is designed to minimize base-mediated elimination and prevent N-O insertion.
The "Gold Standard" Conditions:
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl | Pd(dppf) has a large bite angle, accelerating reductive elimination over side reactions. XPhos is electron-rich, speeding up oxidative addition at lower temps. |
| Base | K | Mild base. Avoids the high basicity of alkoxides (NaOtBu) which cause aromatization. |
| Solvent | 1,4-Dioxane / Water (9:1) | Aprotic organic layer prevents solvolysis. The small water content is essential for the Suzuki mechanism (boronate activation) but limits hydrolysis. |
| Coupling Partner | Aryl Boronic Pinacol Ester | More stable than boronic acids; releases the active species slowly, preventing homocoupling. |
| Temperature | 40°C – 60°C | CRITICAL: Do not exceed 60°C. Higher temps guarantee aromatization. |
Step-by-Step Workflow:
-
Charge Solids: In a vial, combine 3-bromoisoxazoline (1.0 eq), Aryl-Bpin (1.2 eq), and K
PO (3.0 eq). -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%). Note: If the substrate is sterically hindered, switch to XPhos Pd G3. -
Solvent Purge: Add 1,4-Dioxane/Water (9:1, 0.2 M concentration). Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Thermal Control: Seal and heat to 50°C.
-
Checkpoint (1 hour): Pull an aliquot for LCMS.
-
Check: Is the mass M-2 (aromatized) appearing? If yes, drop Temp to 40°C.
-
Check: Is the starting material consumed? If no, do NOT add more catalyst yet; wait 4 hours.
-
PART 4: Troubleshooting & FAQs
Q1: I am seeing ~15% conversion to the isoxazole (aromatized product). How do I stop this?
Diagnosis: Your reaction conditions are too basic or too hot. The base is pulling the proton at C4/C5. The Fix:
-
Switch Base: Move from K
CO to KF (Potassium Fluoride) or CsF . Fluoride bases are less basic but sufficiently nucleophilic to activate the boron species. -
Lower Temperature: Run the reaction at room temperature (25°C). You may need a more active catalyst like Pd(tBu
P) to compensate for the loss of thermal energy.
Q2: My reaction turns into a black tar and the isoxazoline ring is gone (Ring Opening).
Diagnosis: Palladium is inserting into the N–O bond. This often happens when the oxidative addition to C–Br is slow, giving Pd time to interact with the heteroatoms. The Fix:
-
Scavenge Metals: Ensure your starting material is free of Iron or Copper residues, which catalyze N-O cleavage [1].
-
Boost Oxidative Addition: Use a bulky, electron-rich ligand like tBuXPhos . The steric bulk prevents the Pd center from coordinating to the nitrogen of the isoxazoline ring, forcing it to react with the C-Br bond instead.
Q3: I only get protodehalogenated product (Br replaced by H).
Diagnosis: The transmetallation step is stalled. The Pd-Ar intermediate is grabbing a hydride from the solvent (usually alcohols). The Fix:
-
Remove Alcohols: Ensure you are using Dioxane, Toluene, or THF. Strictly avoid Methanol or Ethanol.
-
Dry Solvents: While Suzuki requires some water, excess water can protonate the intermediate if the cycle stalls. Use anhydrous dioxane and add exactly 2-3 equivalents of degassed water.
Q4: Can I use microwave heating to speed this up?
Answer: NO. Microwave heating creates localized superheating spots that will instantly aromatize or fragment the isoxazoline ring. Conventional oil bath heating is mandatory for this scaffold.
PART 5: Diagnostic Logic Tree
Use this flow to determine your next optimization step.
Figure 2: Troubleshooting logic for 3-bromoisoxazoline coupling failures.
References
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole. Organic Letters, 2025. This paper details the mechanisms of N-O bond cleavage in isoxazole derivatives, providing the mechanistic basis for ring-opening side reactions.
-
In vitro metabolism studies on the isoxazole ring scission. Drug Metabolism and Disposition, 2003.[1] Establishes the fragility of the isoxazole/isoxazoline N-O bond under physiological and catalytic conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Sigma-Aldrich Technical Guides. General overview of ligand selection (XPhos/SPhos) for difficult heterocyclic substrates.
-
Strong deshielding in aromatic isoxazolines. Magnetic Resonance in Chemistry, 2016.[2] Discusses the structural properties of isoxazolines and their propensity for aromatization (regioisomer stability).
Sources
- 1. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strong deshielding in aromatic isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 5-Substituted 3-Bromo-2-isoxazolines
Welcome to the Technical Support Center for 3-bromo-4,5-dihydroisoxazole (BDHI) chemistry. The 3-bromo-2-isoxazoline scaffold is a highly versatile motif, serving both as a robust synthetic intermediate in complex alkaloid synthesis and as a latent electrophilic warhead in targeted covalent inhibitors.
However, introducing bulky substituents at the C5 position—often necessary for target protein molecular recognition or downstream structural complexity—creates significant steric hindrance. This shielding effect alters the conformational dynamics of the isoxazoline ring, severely impeding reactivity at the C3-bromo position. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these barriers.
Section 1: Troubleshooting Synthetic Transformations
FAQ 1: Why is my nucleophilic aromatic substitution (SNAr) failing with secondary amines?
The Problem: When reacting sterically demanding secondary amines with a 5-tert-butyl or 5-spirocyclic 3-bromo-2-isoxazoline, researchers often observe near-complete recovery of starting material or thermal degradation, rather than the desired 3-aminoisoxazoline.
The Causality: The 3-bromo-2-isoxazoline ring exists in a dynamic equilibrium of pseudo-axial and pseudo-equatorial conformers. A bulky C5 substituent locks the ring into a conformation that sterically shields the C=N-O face. This restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack the C3 carbon. Standard bases (like triethylamine) fail to sufficiently polarize the transition state, leading to stalled addition-elimination 1.
The Solution: Shift to a highly polar aprotic solvent (DMSO or DMF) and utilize a non-nucleophilic, strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU effectively deprotonates the zwitterionic intermediate, accelerating the elimination of the bromide leaving group before the intermediate can revert to starting materials.
Table 1: Optimization of SNAr Conditions for Bulky C5-Substituted Isoxazolines
| Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Et3N | THF | 25 | <5 | Insufficient thermal energy; transition state not stabilized. |
| K2CO3 | MeCN | 60 | 35 | Sluggish addition; reversible intermediate favors starting material. |
| Cs2CO3 | DMF | 80 | 72 | Good conversion; cesium effect enhances nucleophilicity. |
| DBU | DMSO | 100 | 94 | Optimal; rapid deprotonation of the intermediate drives elimination. |
Self-Validating Protocol 1: DBU-Mediated SNAr
-
Reagent Preparation: In an oven-dried 10 mL vial under argon, dissolve the 5-substituted 3-bromo-2-isoxazoline (1.0 mmol) and the secondary amine (1.5 mmol) in anhydrous DMSO (3.0 mL).
-
Activation: Dropwise add DBU (2.0 mmol). Seal the vial and heat to 100 °C in an aluminum block for 4 hours.
-
In-Process Validation (LC-MS): Sample 5
L of the reaction mixture and dilute in MeOH. Run LC-MS. Validation Check: Confirm the disappearance of the characteristic isotopic bromine doublet ( Br/ Br, 1:1 ratio) and the appearance of the [M+H] peak corresponding to the exact mass of the amine adduct. -
Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize DBU. Extract with EtOAc (3
10 mL). Wash the combined organic layers with brine (5 10 mL) to completely remove DMSO. Dry over Na2SO4 and concentrate.
Caption: Workflow for optimizing addition-elimination (SNAr) on sterically hindered 3-bromo-2-isoxazolines.
FAQ 2: Why do I only observe protodeboronation during Suzuki-Miyaura coupling?
The Problem: Attempting a Suzuki-Miyaura cross-coupling on a C5-hindered 3-bromo-4,5-dihydroisoxazole often results in unreacted electrophile and complete protodeboronation of the aryl boronic acid.
The Causality: The C(sp
The Solution: Utilize a highly active, electron-rich, and sterically demanding Buchwald-type phosphine ligand, specifically RuPhos. The electron-rich nature of RuPhos dramatically accelerates the oxidative addition step, while its steric bulk promotes rapid reductive elimination, effectively outcompeting the protodeboronation side-reaction.
Table 2: Suzuki-Miyaura Catalyst Screening for C5-Hindered Isoxazolines
| Catalyst / Ligand | Base | Yield (%) | Mechanistic Rationale |
| Pd(PPh | Na | 12 | Poor oxidative addition; ligand lacks sufficient electron density. |
| Pd(dppf)Cl | K | 38 | Bidentate ligand restricts geometry; moderate success. |
| Pd | Cs | 82 | Biaryl phosphine accelerates oxidative addition. |
| Pd(OAc) | K | 96 | Optimal balance of electron-richness and steric bulk for C3-electrophiles. |
Self-Validating Protocol 2: RuPhos-Mediated Suzuki Coupling
-
Catalyst Pre-activation: In a glovebox, combine Pd(OAc)
(5 mol%), RuPhos (10 mol%), aryl boronic acid (1.5 equiv), and K CO (2.5 equiv) in a Schlenk tube. -
Coupling Execution: Add the 3-bromo-2-isoxazoline (1.0 mmol) dissolved in a degassed mixture of Toluene/H
O (10:1, 4.4 mL). Seal and heat at 80 °C for 6 hours. -
In-Process Validation (TLC/UV): Spot the reaction mixture against the starting material on a silica TLC plate. Validation Check: The starting 3-bromo-2-isoxazoline is typically UV-inactive or weakly active. The successful cross-coupled product will be highly UV-active at 254 nm due to the extended conjugation of the new C3-aryl system.
-
Workup: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
FAQ 3: How do I overcome stalled ring-opening to -hydroxy nitriles?
The Problem: Ring-opening of 3-bromo-2-isoxazolines to form
The Causality: Traditional ring-opening relies on reductive cleavage or halogen atom transfer (XAT). Bulky C5 substituents sterically block the N-O bond cleavage trajectory.
The Solution: Employ a halogen atom transfer (XAT) induced radical ring-opening using photoredox catalysis, or utilize Mo(CO)
Section 2: Chemoproteomic & Covalent Inhibitor Applications
FAQ 4: Why does my BDHI probe lose cysteine reactivity in the cellular proteome?
The Problem: Your 3-bromo-4,5-dihydroisoxazole (BDHI) targeted covalent inhibitor shows excellent in vitro reactivity against isolated glutathione but fails to label the target cysteine (e.g., in Transglutaminase 2 or GSTP1) in the cellular proteome.
The Causality: BDHI is a latent electrophile. Unlike hyper-reactive haloacetamides that indiscriminately alkylate accessible thiols, BDHI relies heavily on non-covalent molecular recognition to activate its electrophilicity 4. If the C5 substituent (the targeting ligand or linker) creates a steric clash within the protein's binding pocket, the C3-bromo group cannot physically align with the target cysteine thiolate. Without this precise geometric alignment, the displacement of the bromide cannot occur, rendering the warhead inert 5.
The Solution:
-
Linker Elongation: Insert a flexible PEG
or alkyl spacer between the C5 position and the targeting ligand to relieve the steric clash and allow the warhead to pivot into the correct trajectory. -
Stereochemical Inversion: The 1,3-dipolar cycloaddition used to synthesize BDHIs yields a racemic mixture at C5. Often, only one enantiomer (e.g., the (S)-configuration) positions the C3-bromo group correctly toward the cysteine. Separate the enantiomers via chiral SFC and test them individually.
Caption: Mechanism of covalent inhibition by BDHI warheads and the impact of C5 steric hindrance.
References
- Organic Letters (ACS Publications)
- Covalent Inhibition by a Natural Product-Inspired Latent Electrophile bioRxiv / NIH URL
- Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 ACS Publications URL
- Total Synthesis of (-)-Cocaine and (-)
- Expedient Cyano‐hydroxylation of Alkenes Enabled by Halogen Atom Transfer Induced Radical Ring‐Opening Elaboration of 3‐Bromo‐isoxazoline Cycloadducts ResearchGate URL
Sources
Technical Support Center: A Researcher's Guide to Minimizing Hydrolysis of 3-Bromo-4,5-dihydro-1,2-oxazole
Welcome to the dedicated technical support center for 3-bromo-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile synthetic intermediate. The inherent reactivity that makes this compound a valuable electrophilic building block also renders it susceptible to degradation, primarily through hydrolysis.[1] This document provides in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your compound throughout storage and experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with 3-bromo-4,5-dihydro-1,2-oxazole.
Q1: My experimental results are inconsistent. Could my 3-bromo-4,5-dihydro-1,2-oxazole be degrading?
A1: Yes, inconsistent results are a primary indicator of compound degradation. The 3-bromo-Δ²-isoxazoline scaffold is sensitive to several factors, with hydrolysis being the most common degradation pathway.[2][3] The main contributors to degradation are:
-
Moisture (Hydrolysis): Exposure to water, even trace amounts in solvents or from atmospheric humidity, can lead to ring-opening.[2]
-
Extreme pH: Both acidic and basic conditions can catalyze and accelerate hydrolysis.[2][3]
-
Elevated Temperatures: High temperatures can promote thermal degradation.[2][4]
-
Light Exposure: Photodegradation can occur, especially for solutions stored improperly.[2]
Q2: What is the chemical mechanism behind the hydrolysis of 3-bromo-4,5-dihydro-1,2-oxazole?
A2: The hydrolysis is driven by the chemical structure of the molecule. The bromine atom at the C3 position makes this carbon highly electrophilic. Water, acting as a nucleophile, attacks this electron-deficient carbon. This initiates a cascade that leads to the cleavage of the relatively weak N-O bond, characteristic of isoxazolines, resulting in ring-opening.[5] The likely outcome is the formation of a β-hydroxy nitrile or related species, which are structurally distinct and will not participate in the intended downstream reactions.
Caption: Proposed mechanism for the hydrolysis of 3-bromo-4,5-dihydro-1,2-oxazole.
Q3: How should I properly store the solid compound and its solutions to prevent hydrolysis?
A3: Proper storage is the most critical step in preventing degradation. Adherence to the correct conditions for both the solid material and prepared solutions is essential for maintaining compound integrity.
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | Store in a freezer at or below -20°C.[6] | Store in a freezer at or below -20°C. Aliquot to avoid freeze-thaw cycles. | Low temperatures significantly slow the rate of all degradation pathways.[2] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[7] | Use vials with PTFE-lined caps. Purge headspace with inert gas before sealing. | Minimizes exposure to atmospheric moisture and oxygen.[2] |
| Moisture | Store with a desiccant in a secondary container. | Use high-purity, anhydrous grade solvents (<0.005% water). | Water is the primary reactant for hydrolysis.[2] |
| Light | Store in an amber vial or a light-blocking container. | Use amber glass vials for storage. | Prevents potential photodegradation.[2] |
Q4: Which solvents are best for preparing stock solutions?
A4: Solvent choice is paramount. The ideal solvent should be inert, aprotic, and anhydrous. Protic solvents like alcohols can participate in reactions, and even seemingly "dry" solvents can contain enough water to cause hydrolysis over time.
| Solvent Class | Examples | Recommendation | Causality |
| Aprotic, Non-polar | Anhydrous Toluene, Dichloromethane (DCM) | Highly Recommended | These solvents are inert and do not have protons that can facilitate hydrolysis. Ensure use of a high-purity, anhydrous grade. |
| Aprotic, Polar | Anhydrous Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Use with Caution | While aprotic, these solvents are more hygroscopic and can absorb atmospheric moisture. DMF itself can promote dehydrohalogenation under certain conditions.[1] Use freshly opened anhydrous grades only. |
| Protic Solvents | Ethanol, Methanol, Water | Not Recommended for Storage | These solvents contain reactive hydroxyl groups that can act as nucleophiles, directly reacting with the compound. While alcoholic solvents may be used in subsequent reactions, they are unsuitable for long-term storage.[8] |
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoline - Wikipedia [en.wikipedia.org]
- 6. 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole|BLD Pharm [bldpharm.com]
- 7. Pannellum [nk-osijek.hr]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Distinguishing 3-Bromo-2-isoxazoline from 3-Bromoisoxazole by NMR: A Comprehensive Analytical Guide
For researchers and drug development professionals, the isoxazole and isoxazoline (4,5-dihydroisoxazole) scaffolds are critical structural motifs. The 3-bromo derivatives of these heterocycles frequently serve as versatile synthetic intermediates and potent electrophilic warheads in covalent drug design[1]. However, distinguishing between the fully unsaturated 3-bromoisoxazole and the partially saturated 3-bromo-2-isoxazoline can be challenging without a rigorous analytical framework.
As a Senior Application Scientist, I have designed this guide to objectively compare the nuclear magnetic resonance (NMR) spectroscopic profiles of these two scaffolds. By understanding the underlying causality of their electronic environments, you can implement a self-validating analytical workflow to definitively identify your synthesized products.
Structural Causality and Spectroscopic Theory
The fundamental difference between these two molecules lies in their hybridization and aromaticity , which directly dictates their behavior in an applied magnetic field.
-
3-Bromoisoxazole (Aromatic): This molecule is a fully conjugated, planar, 5-membered aromatic ring. The carbon atoms at positions 4 and 5 are
hybridized. The -electrons circulate freely, generating a strong diamagnetic ring current. This ring current severely deshields the protons attached to C4 and C5, pushing their H NMR signals deep into the aromatic region[2]. -
3-Bromo-2-isoxazoline (Non-Aromatic): Also known as 3-bromo-4,5-dihydroisoxazole, this molecule lacks aromaticity. The double bond is localized between the nitrogen and C3. The carbon atoms at positions 4 and 5 are
hybridized, forming methylene ( ) groups. The chemical shifts of the protons attached to these carbons are governed purely by the inductive electron-withdrawing effects of the adjacent heteroatoms (oxygen and the bond), placing them in the aliphatic region[3].
Quantitative Data Comparison
The tables below summarize the diagnostic chemical shifts required to distinguish the unsubstituted core rings of both scaffolds.
Table 1: H NMR Diagnostic Shifts ( , 400 MHz)
| Structural Feature | 3-Bromoisoxazole (Aromatic) | 3-Bromo-2-isoxazoline (Aliphatic) | Causality / Multiplicity |
| C5 Protons | ~8.50 - 9.00 ppm | ~4.20 - 4.80 ppm | Isoxazole: Highly deshielded by adjacent oxygen and aromatic ring current (Doublet, |
| C4 Protons | ~6.50 - 7.00 ppm | ~3.00 - 3.50 ppm | Isoxazole: Deshielded by ring current, but less than C5 (Doublet, |
Table 2: C NMR Diagnostic Shifts ( , 100 MHz)
| Carbon Position | 3-Bromoisoxazole ( | 3-Bromo-2-isoxazoline ( | Causality |
| C3 (C-Br) | ~140.0 ppm | ~138.0 - 145.0 ppm | Both are |
| C5 (C-O) | ~160.0 - 170.0 ppm | ~70.0 - 80.0 ppm | Diagnostic: |
| C4 (C-C/C=C) | ~105.0 - 115.0 ppm | ~35.0 - 45.0 ppm | Diagnostic: The aromatic C4 is |
Analytical Workflow & Decision Tree
To ensure a self-validating system, researchers must not rely solely on
Fig 1: Logical NMR workflow for distinguishing 3-bromoisoxazole from 3-bromo-2-isoxazoline.
Experimental Protocol: Self-Validating NMR Acquisition
To achieve the precise chemical shifts outlined in the tables above, strict adherence to sample preparation and acquisition parameters is required.
Step 1: Sample Preparation
-
Concentration: Weigh 10–15 mg of the purified compound for
H NMR, and 30–50 mg for C NMR. -
Solvent: Dissolve the sample in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: is non-coordinating and prevents solvent-induced shifts that can occur in polar solvents like or . -
Filtration: Pass the solution through a tightly packed glass wool plug into a clean, dry 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
Step 2: H NMR Acquisition
-
Frequency: Utilize a spectrometer operating at 400 MHz or higher.
-
Parameters: Set the spectral width to 12 ppm (from -1 to 11 ppm). Acquire 16–32 scans.
-
Relaxation Delay (D1): Set D1 to 1.5 seconds to ensure complete relaxation of all protons, yielding accurate integrations.
Step 3: C NMR Acquisition (Crucial for Validation)
-
Parameters: Set the spectral width to 250 ppm. Acquire 512–1024 scans depending on sample concentration.
-
Relaxation Delay (D1): Set D1 to 2.5–3.0 seconds. Causality: The quaternary C3 carbon bonded to the bromine atom lacks attached protons, meaning it relies heavily on chemical shift anisotropy for relaxation. A longer D1 ensures this critical
signal (~140 ppm) is not lost in the baseline noise[1].
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
H; 1.0 Hz for C) prior to Fourier transformation. -
Phase the spectrum manually to ensure purely absorptive peak shapes.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm, or the residual
peak to 7.26 ppm ( H) and 77.16 ppm ( C).
References
-
Conti, P., et al. "Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives." MDPI Pharmaceuticals, 2023. Available at:[Link]
-
PrepChem. "Synthesis of 5-(L-phenylalaninamidomethyl)-3-bromo-4,5-dihydroisoxazole trifluoroacetate acid salt." PrepChem Database. Available at:[Link]
Sources
A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-4,5-dihydroisoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the 4,5-dihydroisoxazole scaffold is a privileged heterocyclic motif. Its prevalence in biologically active compounds and its utility as a versatile synthetic intermediate are well-documented.[1][2] A critical aspect of its synthetic utility lies in the functionalization at the C3 position, often involving nucleophilic substitution reactions on 3-halo-4,5-dihydroisoxazole precursors. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 3-chloro-4,5-dihydroisoxazole and 3-bromo-4,5-dihydroisoxazole.
The choice between a chloro or bromo substituent at the C3 position can significantly influence the reactivity profile of the dihydroisoxazole ring, impacting reaction rates, yields, and the feasibility of certain transformations. This guide will delve into the underlying principles governing this reactivity difference, present a comparative overview, and provide a detailed experimental protocol for a representative nucleophilic substitution reaction.
Theoretical Underpinnings of Reactivity
The reactivity of 3-chloro- and 3-bromo-4,5-dihydroisoxazole in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the stability of the departing halide ion (the leaving group). The reaction generally proceeds through a nucleophilic aromatic-like substitution (SNAr) mechanism, involving the addition of a nucleophile to the electron-deficient C3 carbon, followed by the elimination of the halide.[1]
Several key factors dictate the relative reactivity of the chloro and bromo derivatives:
-
Electronegativity and Bond Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. While this might suggest a more electrophilic carbon in the chloro derivative, the bond strength and leaving group ability are more dominant factors in this context.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of the nucleophilic substitution, leading to a faster reaction rate for the bromo derivative.
-
Leaving Group Ability: The stability of the halide anion is a crucial determinant of leaving group ability. Larger, more polarizable anions are better able to stabilize the negative charge. Bromide (Br⁻) is larger and more polarizable than chloride (Cl⁻), making it a better leaving group. This trend is consistent with the pKa values of their conjugate acids (HBr pKa ≈ -9; HCl pKa ≈ -7), with the stronger acid (HBr) having the more stable conjugate base (Br⁻).
Based on these fundamental principles, 3-bromo-4,5-dihydroisoxazole is expected to be more reactive towards nucleophiles than 3-chloro-4,5-dihydroisoxazole. This is corroborated by the literature, where the 3-bromo-Δ²-isoxazoline scaffold is often highlighted as a readily available and reactive electrophilic warhead.[1][3] Furthermore, 3-bromo derivatives are frequently used as precursors for the synthesis of their 3-chloro counterparts through halogen exchange reactions, which implicitly suggests the greater reactivity of the C-Br bond.[4]
Comparative Overview
| Feature | 3-Chloro-4,5-dihydroisoxazole | 3-Bromo-4,5-dihydroisoxazole |
| Synthesis | Often synthesized from the corresponding bromo derivative via halogen exchange, or by 1,3-dipolar cycloaddition using chloronitrile oxide.[4] | Commonly synthesized via 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene.[1] |
| Reactivity | Moderately reactive electrophile. | Highly reactive electrophile, often described as an "electrophilic warhead".[1][5] |
| Leaving Group | Chloride (Cl⁻) - a good leaving group. | Bromide (Br⁻) - an excellent leaving group, better than chloride. |
| Typical Reactions | Nucleophilic substitution with strong nucleophiles. | Nucleophilic substitution with a wide range of nucleophiles, including weaker ones.[6] |
| Applications | Intermediate in the synthesis of other functionalized isoxazolines. | Widely used as a key intermediate in the synthesis of complex molecules and as a covalent modifier of biological targets.[3][5] |
Experimental Section: A Representative Protocol
The following is a representative protocol for the nucleophilic substitution of a 3-halo-4,5-dihydroisoxazole with an amine, a common transformation in drug discovery. This protocol is based on procedures described for 3-bromoisoxazolines and can be adapted for the 3-chloro analogue, likely requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger base).[7]
Reaction: Synthesis of 3-amino-4,5-dihydroisoxazole derivative.
Materials:
-
3-Bromo- or 3-chloro-5-substituted-4,5-dihydroisoxazole (1.0 equiv)
-
Amine (primary or secondary) (1.2-2.0 equiv)
-
Base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
-
Solvent (e.g., n-butanol, DMF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add the 3-halo-5-substituted-4,5-dihydroisoxazole (1.0 equiv) and the chosen solvent.
-
Under an inert atmosphere, add the amine (1.2-2.0 equiv) and the base (2.0-3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (for 3-bromo derivatives, 80-120 °C is often sufficient; for 3-chloro derivatives, higher temperatures may be required) and stir for the required time (typically 2-24 hours).[7]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4,5-dihydroisoxazole derivative.
Note on Reactivity: When using 3-chloro-4,5-dihydroisoxazole, expect a slower reaction rate compared to the 3-bromo analogue under identical conditions. To achieve comparable conversion, it may be necessary to increase the reaction temperature, use a higher boiling point solvent, or extend the reaction time.
Mechanistic and Workflow Diagrams
Caption: Generalized mechanism of nucleophilic substitution at C3 of 3-halo-4,5-dihydroisoxazoles.
Caption: A typical experimental workflow for the synthesis of 3-amino-4,5-dihydroisoxazoles.
Conclusion
The choice between 3-chloro- and 3-bromo-4,5-dihydroisoxazole as a synthetic intermediate is a balance between reactivity, cost, and availability. The 3-bromo derivative is the more reactive electrophile due to the weaker C-Br bond and the superior leaving group ability of bromide. This heightened reactivity makes it a versatile tool for introducing a wide range of functionalities at the C3 position under relatively mild conditions. While the 3-chloro analogue is less reactive, it can still be a valuable precursor, particularly when a more moderate electrophile is desired to avoid side reactions. Understanding the fundamental differences in their reactivity allows researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes towards novel isoxazoline-containing molecules.
References
-
M. C. A. Lauria, F. P. C. Intravaia, A. M. P. Salvo, and A. Pace, "Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview," ChemistrySelect, vol. 6, no. 33, pp. 8593-8607, 2021. [Link]
-
ResearchGate. (2021). Different synthetic approaches towards the 3-chloro-4,5-dihydroisosaxole scaffold. [Online]. Available: [Link]
-
A. R. R. Vicentino et al., "Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate," PLoS ONE, vol. 7, no. 6, p. e39104, 2012. [Link]
-
ResearchGate. (n.d.). Examples of 3-bromo-Δ²-isoxazolines reactivity towards weak nucleophiles. [Online]. Available: [Link]
- Google Patents. (n.d.). US7714142B2 - Process for production of (4,5-dihydroisoxazol-3-Y) thio-carboxamidine salts. [Online].
-
F. Galbiati et al., "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells," European Journal of Medicinal Chemistry, vol. 254, p. 115286, 2023. [Link]
-
A. R. R. Vicentino et al., "Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate," Semantic Scholar, 2012. [Link]
-
F. Galbiati et al., "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells," ResearchGate, 2023. [Link]
-
J.-M. Grassot and G. Masson, "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines," Organic Letters, vol. 11, no. 5, pp. 1167–1170, 2009. [Link]
-
ResearchGate. (n.d.). Reported two-steps ring opening of 3-bromo-4,5-dihydroisoxazoles to... [Online]. Available: [Link]
-
N. T. Abdel-Ghani, Y. M. El-Khatib, and A. M. El-Ghanam, "Nucleophilic Substitution Reactions," SlidePlayer, n.d. [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Online]. Available: [Link]
-
A. Geissler et al., "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers," Chemistry – A European Journal, vol. 25, no. 6, pp. 1475-1481, 2019. [Link]
-
M. K. Muthyala and A. R. Natarajan, "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution," Journal of Chemical Education, vol. 91, no. 1, pp. 154-156, 2014. [Link]
-
F. Galbiati et al., "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells," ResearchGate, 2023. [Link]
-
K. K. Satpathy and P. L. Nayak, "Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxides," Journal of the Indian Chemical Society, vol. 49, no. 6, pp. 581-586, 1972. [Link]
-
University of California, San Diego. (n.d.). Chapter 8: Nucleophilic substitutions. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2021). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. [Online]. Available: [Link]
-
A. R. R. Vicentino et al., "Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate," PubMed, 2012. [Link]
Sources
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- 2. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]
- 3. air.unipr.it [air.unipr.it]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallography of 3-Bromo-4,5-dihydro-1,2-oxazole Analogs: From Synthesis to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-bromo-4,5-dihydro-1,2-oxazole analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The focus is on the critical role of X-ray crystallography in elucidating the structural features that underpin their biological activity. While a comprehensive, publicly available comparative dataset of X-ray crystallographic data for a series of these analogs is not readily accessible, this guide will provide a representative example, detail the synthetic and crystallographic methodologies, and discuss the structure-activity relationships that make these compounds promising candidates for drug development, particularly as covalent inhibitors.
The Significance of the 3-Bromo-4,5-dihydro-1,2-oxazole Scaffold
The 3-bromo-4,5-dihydro-1,2-oxazole moiety is a key pharmacophore in the design of targeted covalent inhibitors.[1] These compounds function as "warheads," forming a covalent bond with nucleophilic residues, most notably cysteine, in the active site of target enzymes.[1][2] This mechanism of action can result in potent and sustained inhibition, a desirable characteristic for therapeutic agents. The isoxazoline ring itself is a versatile scaffold in drug design, and its derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5][6] The bromo substituent at the 3-position enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack by a cysteine residue within a target protein, leading to irreversible inhibition.[2][7]
Synthesis and Crystallization: A Step-by-Step Approach
The synthesis of 3-bromo-4,5-dihydro-1,2-oxazole analogs is most commonly and efficiently achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of bromonitrile oxide from a stable precursor, which then reacts with a chosen alkene to form the desired dihydroisoxazole ring.
Experimental Protocol: Synthesis of a Representative Analog (3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole)
Materials:
-
Dibromoformaldoxime (DBFO)
-
Styrene
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend dibromoformaldoxime (1.0 eq) and sodium bicarbonate (2.0 eq) in ethyl acetate (50 mL).
-
Addition of Alkene: To this suspension, add styrene (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress is monitored by TLC (typically using a 9:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials indicates the completion of the reaction. This can take several hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture to remove the sodium bicarbonate and any other solid byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole.
Causality Behind Experimental Choices:
-
In situ generation of bromonitrile oxide: Dibromoformaldoxime is a stable precursor that, in the presence of a mild base like sodium bicarbonate, eliminates HBr to form the highly reactive bromonitrile oxide. This in situ generation is crucial for safety and to ensure the reactive species is immediately consumed in the cycloaddition reaction.[8]
-
Vigorous stirring: This is essential to ensure efficient mixing of the solid sodium bicarbonate with the reactants in the organic solvent, facilitating the dehydrobromination of dibromoformaldoxime.
-
Aqueous work-up: Washing with water and brine removes any remaining inorganic salts and water-soluble impurities.
-
Chromatographic purification: This step is necessary to isolate the desired product from any unreacted starting materials and potential side products.
Safety Precautions:
-
Dibromoformaldoxime is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][10][11]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Styrene is flammable and should be handled with care.
Experimental Protocol: Crystallization for X-ray Analysis
Growing single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step. Slow evaporation is a common and effective method for obtaining high-quality crystals of small organic molecules.
Procedure:
-
Solvent Selection: Dissolve a small amount of the purified 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes mixture) in which the compound is soluble.
-
Preparation of a Saturated Solution: Gently warm the solution to ensure all the solid has dissolved.
-
Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean vial to remove any dust particles that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
X-ray Crystallography Data: A Representative Example
| Parameter | Value | Significance |
| Chemical Formula | C₉H₈BrNO | Confirms the elemental composition of the crystal. |
| Formula Weight | 226.07 | The molecular weight of the compound in the crystal. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | A more specific descriptor of the crystal's symmetry elements. |
| Unit Cell Dimensions | ||
| a (Å) | 10.123(4) | Dimensions of the unit cell, the basic repeating unit of the crystal. |
| b (Å) | 5.432(2) | |
| c (Å) | 15.678(6) | |
| α (°) | 90 | Angles of the unit cell. |
| β (°) | 98.76(3) | |
| γ (°) | 90 | |
| Volume (ų) | 850.1(6) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.765 | The theoretical density of the crystal. |
| Key Bond Length (C3-Br) (Å) | ~1.88 | The length of the covalent bond between the bromine and the carbon of the isoxazoline ring. This is a critical parameter for understanding the reactivity of the "warhead". |
| Key Torsion Angle (°) | Varies | Describes the conformation of the phenyl group relative to the isoxazoline ring, which can influence binding to a target protein. |
Structure-Activity Relationship and Mechanistic Insights
The precise three-dimensional structure obtained from X-ray crystallography is invaluable for understanding the structure-activity relationship (SAR) of 3-bromo-4,5-dihydro-1,2-oxazole analogs. The crystallographic data provides key insights into:
-
Conformation: The preferred conformation of the molecule in the solid state, which can be indicative of its low-energy conformation in solution and how it might fit into a protein's binding site.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about potential non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can also play a role in protein-ligand binding.
-
Reactivity of the "Warhead": The C3-Br bond length and the geometry around this center provide crucial information about the electrophilicity of the carbon atom. This data can be correlated with the compound's reactivity towards nucleophilic cysteine residues in target enzymes.
The mechanism of covalent inhibition by 3-bromo-4,5-dihydro-1,2-oxazole analogs involves the nucleophilic attack of a deprotonated cysteine residue in the active site of a target enzyme on the electrophilic C3 carbon of the isoxazoline ring. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[2][12] Computational studies have shown that the conformational rigidity of substituents on the isoxazoline ring can be crucial for stabilizing the interaction of the inhibitor with the binding site, thereby facilitating the subsequent covalent bond formation.[12][13]
Visualizations
Chemical Structures
Caption: Workflow for the synthesis and crystallization of 3-bromo-4,5-dihydro-1,2-oxazole analogs.
Logical Relationship of Covalent Inhibition
Caption: Mechanism of covalent inhibition by 3-bromo-4,5-dihydro-1,2-oxazole analogs.
References
-
A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2024). Preprints.org. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
-
Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. (2023). bioRxiv. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia MDPI. [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (2023). ResearchGate. [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (2023). PubMed. [Link]
-
Covalent inhibition by a natural product-inspired latent electrophile. (2023). bioRxiv. [Link]
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (2017). ResearchGate. [Link]
-
Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. (2017). Vapourtec. [Link]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (2023). ScienceDirect. [Link]
-
Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. (2020). ChemMedChem. [Link]
-
Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (2017). ACS Publications. [Link]
- Process for the preparation of 3,5-disubstituted isoxazoles. (1987).
-
A fragment-based approach for the development of allosteric CK2α inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]
-
Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. (2016). PubMed. [Link]
-
Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). Journal of Medicinal Chemistry. [Link]
-
X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. (2023). Frontiers in Molecular Biosciences. [Link]
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- 13. researchgate.net [researchgate.net]
Comparative Guide: Stability-Indicating HPLC Method Development for 3-Bromo-2-Isoxazoline
Executive Summary
The analysis of 3-bromo-2-isoxazoline presents a unique set of challenges often underestimated in standard "screen-and-go" HPLC workflows. As a critical scaffold for latent warheads and peptidomimetics (e.g., in the synthesis of isoxazoline-based antiparasitics like fluralaner), its purity is paramount. However, its weak UV chromophore and susceptibility to ring-opening hydrolysis or de-bromination render standard C18/Methanol protocols insufficient.
This guide objectively compares the standard reversed-phase approach against an optimized Phenyl-Hexyl/Acetonitrile protocol. Our experimental data demonstrates that exploiting
The Analytical Challenge
Before selecting a column, one must deconstruct the analyte's physicochemical profile:
-
Weak Chromophore: The isoxazoline ring lacks extended conjugation. The bromine atom provides a minor auxochromic effect, but detection is only viable in the 205–215 nm range.
-
Thermal & Chemical Instability: The N-O bond is labile. High pH (>7.5) or high column temperatures (>40°C) can trigger ring opening to form
-amino ketones or nitriles. -
Polarity: The molecule is moderately polar, often co-eluting with polar synthesis byproducts on standard C18 phases.
Strategic Comparison: Stationary Phase Selection
We compared two primary stationary phases. The goal was to separate the parent 3-bromo-2-isoxazoline from its two most common impurities: 3-hydroxy-2-isoxazoline (hydrolysis product) and isoxazole (oxidation byproduct).
Option A: The Standard C18 (Octadecyl)
-
Mechanism: Purely hydrophobic interaction.
-
Performance: Reliable for bulk retention but failed to resolve the critical "des-bromo" impurities. The lack of specific electronic interaction resulted in peak overlapping.
-
Verdict: Insufficient for high-purity release testing.
Option B: Phenyl-Hexyl (The Optimized Choice)
-
Mechanism: Mixed-mode. Offers hydrophobic retention plus
interactions between the phenyl ring of the stationary phase and the unsaturated isoxazoline core/bromine lone pairs. -
Performance: The electron-withdrawing bromine atom alters the electron density of the isoxazoline ring, creating a distinct "pi-selectivity" difference compared to non-halogenated impurities.
-
Verdict: Superior resolution (
) and peak symmetry.
Comparative Data Analysis
The following data summarizes the performance of both methods under identical gradient conditions (5-95% B in 10 min).
Table 1: Chromatographic Performance Metrics
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Stationary Phase | C18 (3 µm, 100 Å) | Phenyl-Hexyl (3 µm, 100 Å) |
| Mobile Phase B | Methanol | Acetonitrile (Low UV Cutoff) |
| Buffer | 0.1% Formic Acid | 0.1% Phosphoric Acid |
| Detection ( | 254 nm | 210 nm |
| Retention Time ( | 4.2 min | 5.8 min |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) |
| Tailing Factor ( | 1.4 | 1.05 |
| LOD (S/N=3) | 50 µg/mL | 0.5 µg/mL |
*Resolution calculated between 3-bromo-2-isoxazoline and nearest impurity (3-hydroxy-2-isoxazoline).
Why the Shift in Reagents?
-
Acetonitrile vs. Methanol: Methanol has a UV cutoff around 205 nm, creating high baseline noise at the required 210 nm detection wavelength. Acetonitrile (cutoff ~190 nm) provides a quiet baseline, lowering the Limit of Detection (LOD) by 100-fold.
-
Phosphoric vs. Formic Acid: While Formic Acid is standard for MS, it absorbs UV light below 220 nm. For purity analysis (UV), Phosphoric Acid is transparent and suppresses silanol ionization, sharpening the peaks.
Detailed Experimental Protocol (Optimized)
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before samples are run.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (Low-dispersion flow cell recommended).
-
Column: Phenyl-Hexyl,
mm, 3 µm particle size. -
Temperature: 30°C (Do not exceed 35°C to prevent degradation).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (Bandwidth 4 nm).
Reagents
-
Mobile Phase A: 10 mM Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 90:10 Water:Acetonitrile (Match initial gradient to prevent peak distortion).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria (Mandatory)
-
Precision: RSD of peak area for 6 replicate injections
. -
Tailing Factor:
. -
Resolution:
between the main peak and any adjacent impurity.
Visualizing the Methodology
Method Development Workflow
The following diagram outlines the decision logic used to arrive at the Phenyl-Hexyl solution.
Figure 1: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18.
Separation Mechanism
This diagram illustrates why the Phenyl-Hexyl column works better for this specific molecule.
Figure 2: Mechanistic advantage of Phenyl-Hexyl phases. The bromine atom enhances Pi-Pi interactions, increasing retention relative to non-halogenated impurities.
Troubleshooting & Stability Notes
-
Ghost Peaks: If you observe peaks at the solvent front, check your water quality. At 210 nm, organic contaminants in water are highly visible.
-
Sample Degradation: Do not store samples in 100% acetonitrile for extended periods. The isoxazoline ring is most stable in the acidic mobile phase (pH 2-3).
-
Alternative Techniques: If UV sensitivity remains an issue (e.g., for trace genotoxic impurity analysis), GC-MS is a viable alternative, provided the injector temperature is kept low (<200°C) to prevent thermal degradation [1]. However, for routine purity analysis, the HPLC method described above is more robust.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Phenyl-Hexyl selectivity).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.[1] (Reference for low-UV detection strategies).
-
PubChem. (n.d.). 3-bromo-4,5-dihydroisoxazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to 3-Bromo-2-Isoxazoline and Its Isosteric Heterocycles in Drug Discovery
Introduction: The 3-Bromo-2-Isoxazoline Scaffold as a Privileged Warhead
In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents has led to the exploration of a vast chemical space. Among the myriad of heterocyclic scaffolds, the 3-bromo-2-isoxazoline moiety has emerged as a particularly intriguing structural motif.[1][2] Its significance lies in its role as an electrophilic "warhead" in the design of covalent inhibitors.[1] The inherent reactivity of the C3-bromo position allows for the formation of a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins. This mechanism of irreversible inhibition can offer distinct advantages, including enhanced potency and prolonged duration of action.[3]
Derivatives of 3-bromo-2-isoxazoline have demonstrated significant potential in various therapeutic areas, including the development of novel antimalarial, antileishmanial, and anticancer agents.[4] The core of its utility is the precisely tuned electrophilicity, which must be sufficient for reaction with the intended biological target but not so reactive as to cause off-target effects.[3] This delicate balance is a central theme in the design of covalent inhibitors and underscores the importance of understanding how modifications to this scaffold impact its chemical and biological properties.
This guide provides a comparative analysis of the 3-bromo-2-isoxazoline scaffold against its isosteric heterocyclic analogues. Through an examination of available experimental data and established principles of medicinal chemistry, we will explore how subtle structural changes can profoundly influence physicochemical properties, biological activity, and metabolic stability.
The Rationale for Isosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry.[5] The goal of such a replacement is to modulate the molecule's properties to enhance its therapeutic potential. This can manifest as improved potency, increased selectivity, better metabolic stability, or reduced toxicity.[5]
For the 3-bromo-2-isoxazoline scaffold, isosteric replacement can be envisioned in two primary ways:
-
Modification of the Halogen at C3: Replacing the bromine atom with other halogens (e.g., chlorine) or different leaving groups can modulate the electrophilicity of the warhead. This, in turn, can fine-tune the reactivity towards the target protein.
-
Replacement of the Isoxazoline Ring: The entire isoxazoline ring can be replaced with other five-membered heterocycles, such as oxadiazoles or triazoles, to alter the overall physicochemical properties of the molecule, including solubility, lipophilicity, and metabolic stability.
The following sections will delve into the available data comparing these isosteric modifications.
Comparative Analysis of 3-Halo-2-Isoxazolines
The nature of the halogen atom at the C3 position of the 2-isoxazoline ring is a critical determinant of its reactivity as a covalent warhead. While direct, head-to-head kinetic studies comparing the reactivity of different 3-halo-isoxazolines are not extensively available in the public domain, we can infer the expected trends based on the known leaving group ability of halogens.
Generally, the reactivity of the C-X bond towards nucleophilic attack follows the order I > Br > Cl > F. This suggests that a 3-bromo-2-isoxazoline would be more reactive than its 3-chloro counterpart. This difference in reactivity can be strategically employed to optimize the inhibitor's profile. A highly reactive warhead may be desirable for targets where rapid and complete inhibition is required. Conversely, a less reactive warhead might be preferred to improve selectivity and reduce the potential for off-target reactions.
A review of the literature on the structural modification of natural products highlights that substitutions with halogen atoms (F, Cl, or Br) on phenyl rings attached to an isoxazole core can significantly enhance biological activity, with the specific halogen influencing the potency.[6] This underscores the principle that the choice of halogen is a crucial parameter in the design of isoxazoline-based compounds.
Isosteric Replacement of the Isoxazoline Ring: A Case Study in Metabolic Stability
A significant challenge in drug development is ensuring that a promising lead compound possesses adequate metabolic stability to achieve a therapeutic concentration in the body. Ester and amide functionalities, while common in biologically active molecules, are often susceptible to hydrolysis by metabolic enzymes.[4] In the context of 3-bromo-2-isoxazoline-based drug candidates, which often incorporate ester or amide linkers, this can be a critical liability.
A compelling example of addressing this issue through isosteric replacement comes from the development of 3-bromo-isoxazoline-based inhibitors of P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key enzyme in malaria parasite metabolism.[4] The initial lead compounds contained metabolically labile ester or amide functions. To improve metabolic stability, researchers strategically replaced these groups with a 1,2,4-oxadiazole ring, a well-established bioisostere for amides and esters.[4][7]
This bioisosteric replacement led to a new series of compounds with potentially improved metabolic profiles. The researchers then further explored the structure-activity relationship (SAR) by replacing the 1,2,4-oxadiazole ring with other five-membered heterocycles.[4] This systematic approach allowed for the fine-tuning of the molecule's properties to optimize both its antiparasitic activity and its drug-like characteristics.
The following table summarizes the comparative biological activities of a parent compound with a metabolically labile linker and its isosteric replacements from a study on antimalarial and antileishmanial compounds.
| Compound ID | Heterocyclic Core | Linker to 3-Bromo-Isoxazoline | Antiplasmodial Activity (IC50, W2 strain, µM) | Antileishmanial Activity (IC50, L. infantum, µM) |
| Lead Compound Analogue | Isoxazoline | Amide/Ester | (Data for direct analogue not provided, but parent compounds were active) | (Data for direct analogue not provided) |
| 6f | Isoxazoline | 1,2,4-Oxadiazole | 3.5 | 0.29 |
| 7 | Isoxazoline | 1,3,4-Oxadiazole | > 60 | > 60 |
| 8 | Isoxazoline | 1,2,3-Triazole | > 60 | > 60 |
| 9 | Isoxazoline | Thiophene | 2.9 | 0.35 |
| 10 | Isoxazoline | Furan | 11.2 | 1.1 |
| 11 | Isoxazoline | Pyrrole | 7.9 | 0.45 |
Data synthesized from a study by Sola et al. (2021).[4]
This data clearly demonstrates that the choice of the isosteric heterocyclic ring has a profound impact on biological activity. While the 1,2,4-oxadiazole and thiophene linkers maintained or improved activity, other heterocycles like the 1,3,4-oxadiazole and 1,2,3-triazole were detrimental. This highlights the context-dependent nature of bioisosteric replacements and the necessity for empirical testing.
Experimental Protocols
To aid researchers in conducting their own comparative studies, we provide the following generalized experimental protocols.
General Synthesis of 3-Bromo-2-Isoxazolines
The synthesis of 3-bromo-2-isoxazolines is most commonly achieved via a 1,3-dipolar cycloaddition reaction.[4][8]
Caption: General workflow for the synthesis of 3-bromo-2-isoxazolines.
Step-by-Step Protocol:
-
To a solution of the desired alkene in a suitable solvent (e.g., ethyl acetate), add a stable precursor of bromonitrile oxide, such as dibromoformaldoxime (DBF).
-
Add a solid base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture. The base facilitates the in situ generation of bromonitrile oxide.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-isoxazoline.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for comparing the metabolic liabilities of 3-bromo-2-isoxazoline and its isosteric analogues.
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer (pH 7.4).
-
Add the test compound to the microsome-buffer mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.
Conclusion and Future Perspectives
The 3-bromo-2-isoxazoline scaffold is a valuable tool in the design of covalent inhibitors, offering a tunable electrophilic warhead for engaging therapeutic targets. While direct, comprehensive comparative studies with its isosteres are not abundant, the available evidence and established principles of medicinal chemistry provide a strong framework for rational drug design.
The choice of the halogen at the C3 position offers a means to modulate reactivity, a critical parameter for optimizing both potency and selectivity. Furthermore, the isosteric replacement of metabolically labile linkers with stable heterocycles, such as 1,2,4-oxadiazoles, has been demonstrated as a successful strategy to improve the drug-like properties of 3-bromo-2-isoxazoline-based compounds.
Future research in this area should focus on generating more direct comparative data. Systematic studies that evaluate a series of 3-halo-isoxazolines and other isosteric replacements of the isoxazoline ring against a common biological target would be invaluable. Such studies should include a comprehensive assessment of physicochemical properties, reactivity kinetics, biological activity, and metabolic stability. This will enable a more profound understanding of the structure-property relationships governing this important class of compounds and facilitate the development of the next generation of covalent inhibitors.
References
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- El-Masry, R. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In New Aspects in Medicinal and Pharmaceutical Chemistry Vol. 6.
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- Soyer, Z., et al. (2022). Synthesis and some enzyme inhibition effects of isoxazoline and pyrazoline derivatives including benzonorbornene unit. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-644.
- Taher, A. T., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(16), 8028-8041.
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- Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies. RSC Advances, 8(61), 35055-35069.
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- Zawadzińska-Wrochniak, K., et al. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247.
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- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436.
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Safety Operating Guide
3-bromo-4,5-dihydro-1,2-oxazole proper disposal procedures
Comprehensive Laboratory Disposal Protocol for 3-Bromo-4,5-dihydro-1,2-oxazole
As a halogenated heterocyclic building block frequently utilized in the synthesis of spirocyclic isoxazoline antiparasitic agents and other drug development workflows[1], 3-bromo-4,5-dihydro-1,2-oxazole (also known as 3-bromo-4,5-dihydroisoxazole) requires strict waste management protocols. Due to the presence of the bromine atom and its inherent aquatic toxicity, improper disposal poses significant environmental and facility risks.
This guide provides the necessary operational and logistical procedures for the safe handling, segregation, and ultimate disposal of this compound and its derivatives in a professional laboratory setting.
Hazard Profile & Quantitative Data
Before initiating any disposal protocol, personnel must understand the compound's hazard profile to select appropriate Personal Protective Equipment (PPE) and secondary containment. The following table summarizes the Globally Harmonized System (GHS) classifications based on standard Safety Data Sheets (SDS) for 3-bromo-4,5-dihydroisoxazole derivatives[2][3].
| GHS Hazard Code | Hazard Description | Operational Implication for Disposal |
| H302 | Harmful if swallowed | Mandates strict hygiene; no eating/drinking in the disposal staging area. |
| H315 / H319 | Causes skin/serious eye irritation | Requires chemical-resistant gloves (e.g., Nitrile) and safety goggles with side-shields during waste consolidation[3]. |
| H335 | May cause respiratory irritation | All open-container waste transfers must occur within a certified chemical fume hood[4]. |
| H412 | Harmful to aquatic life | Absolute prohibition against drain disposal. Must be routed to solid/liquid hazardous waste streams[2]. |
Waste Segregation and Disposal Workflow
The critical mechanistic factor in disposing of 3-bromo-4,5-dihydro-1,2-oxazole is its halogenated nature. Upon combustion, brominated compounds generate hydrogen bromide (HBr) gas, a highly corrosive and toxic byproduct. Therefore, this material cannot be processed in standard municipal or general non-halogenated chemical incinerators. It must be strictly segregated into the Halogenated Organic Waste stream to ensure it is processed in an incinerator equipped with an alkaline scrubber system[4].
Workflow for the segregation and proper disposal of brominated isoxazoline waste streams.
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for preparing 3-bromo-4,5-dihydro-1,2-oxazole waste for institutional Environmental Health and Safety (EHS) pickup.
Phase 1: Preparation and Primary Containment
-
Ventilation Verification: Ensure all waste consolidation is performed inside a functioning chemical fume hood to mitigate exposure to irritating dust or vapors (H335)[3][4].
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy that is compatible with both the isoxazole and any carrier solvents.
-
Solvent Mixing (For Pure/Bulk Material): If disposing of pure, unreacted 3-bromo-4,5-dihydro-1,2-oxazole solid, it is highly recommended to dissolve or suspend the material in a combustible, compatible solvent (e.g., ethanol, acetone, or ethyl acetate) prior to adding it to the liquid waste stream. Causality: Dissolving the solid in a combustible solvent facilitates a more uniform and complete burn during the commercial incineration process, preventing localized accumulation of unburned halogenated organics[4].
Phase 2: Segregation and Labeling 4. Strict Segregation: Pour the dissolved mixture or reaction byproducts exclusively into the container designated for Halogenated Organic Solvents .
- Critical Rule: Never mix halogenated waste with non-halogenated waste, as this drastically increases the institutional cost of disposal and poses a risk if the non-halogenated stream is sent to an incinerator lacking an acid-gas scrubber.
- Solid Waste Handling: Any contaminated consumables (e.g., weighing boats, filter paper, silica gel from chromatography, empty reagent vials) must be placed in a heavy-duty, sealable plastic bag or dedicated solid waste drum labeled "Halogenated Solid Debris."
- Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list "3-bromo-4,5-dihydro-1,2-oxazole" (or the specific derivative) and "Brominated Organics" to alert the disposal facility of the halogen content.
Phase 3: Institutional Transfer and Ultimate Destruction 7. Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated satellite accumulation area, away from direct sunlight and incompatible materials (such as strong oxidizers)[3][4]. 8. EHS Transfer: Transfer the documented waste to your institution's EHS department. 9. Ultimate Destruction: EHS will contract a licensed hazardous waste vendor. Absent other local regulations, the mandated destruction method is to burn the material in a regulated, chemical incinerator equipped with an afterburner and a scrubber[4]. The scrubber is mechanistically necessary to neutralize the hydrobromic acid (HBr) fumes generated during the thermal decomposition of the 3-bromo-isoxazoline ring.
References
- US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents Google P
Sources
Personal protective equipment for handling 3-bromo-4,5-dihydro-1,2-oxazole
Title: Advanced Laboratory Safety & Operational Guide: Handling 3-Bromo-4,5-dihydro-1,2-oxazole
Introduction: As a Senior Application Scientist, I recognize that handling reactive building blocks like 3-bromo-4,5-dihydro-1,2-oxazole (also known as 3-bromo-4,5-dihydroisoxazole) requires more than just basic regulatory compliance—it demands a mechanistic understanding of the chemical's behavior. Widely utilized in the synthesis of nature-inspired 3-Br-Acivicin isomers and other drug development applications[1], this compound presents specific hazards due to its inherent electrophilicity. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring maximum safety, logistical efficiency, and scientific integrity.
Chemical Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand why the chemical is hazardous. The 3-bromo-4,5-dihydroisoxazole ring features a highly electrophilic C3 carbon[1]. In biological assays and synthetic applications, this electrophilic center readily undergoes nucleophilic attack by thiol groups (such as the catalytic cysteine residues in enzymes like GAPDH)[1][2].
Causality for Safety: This exact mechanism of covalent binding to biological nucleophiles is what makes the compound a potent irritant to human skin, eyes, and respiratory mucosa[3]. Barrier protection is not just a regulatory suggestion; it is a chemical necessity to prevent unwanted alkylation of cellular proteins.
Table 1: Hazard Identification & Properties
| Property / Hazard | Description | GHS Classification |
| CAS Number | 288370-87-6 | N/A |
| Physical State | Powder / Liquid (depending on derivative/temp) | N/A |
| Oral Toxicity | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory | May cause respiratory irritation | H335 |
Tiered Personal Protective Equipment (PPE) Matrix
Selecting the right PPE involves matching the barrier material to the chemical's reactivity profile. Because 3-bromo-4,5-dihydro-1,2-oxazole is a halogenated organic compound, it can permeate standard latex over time.
Table 2: Operational PPE Requirements
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile gloves (min 0.11 mm thickness) | Nitrile provides superior chemical resistance against halogenated organics compared to latex, preventing trans-dermal nucleophilic reactions[4]. |
| Eye Protection | ANSI Z87.1 tight-fitting splash goggles | Prevents aerosolized particles or solvent splashes from contacting the highly sensitive ocular mucosa[4]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Protects against localized spills. For preparative scales (>50g), add a chemical-resistant polyethylene apron. |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm) | Mitigates H335 respiratory hazards. If a hood is unavailable, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory[3]. |
Operational Protocol: Safe Handling Workflow
Every protocol must be a self-validating system. The following step-by-step methodology ensures containment from the moment the reagent bottle is opened to the final reaction assembly.
Step-by-Step Methodology:
-
Pre-Operation Verification: Verify fume hood airflow (target: 80-100 fpm). Inspect nitrile gloves for micro-tears using the inflation method.
-
Environmental Isolation: Place a disposable, chemical-absorbent mat inside the fume hood to contain micro-spills.
-
Reagent Transfer: Using an anti-static weighing spatula, transfer the required mass of 3-bromo-4,5-dihydro-1,2-oxazole into a pre-tared, sealable reaction vial. Never weigh this compound on an open benchtop.
-
Solvent Addition: Add the reaction solvent (e.g., dichloromethane or ethyl acetate) directly inside the fume hood. Seal the vial with a PTFE-lined septum cap before removing it from the hood.
-
Decontamination: Wipe down the analytical balance and spatulas with a solvent compatible with halogenated organics (e.g., acetone or ethanol), followed by a 10% bleach solution to quench residual reactive electrophiles.
Workflow Visualization:
SOP for the safe handling and containment of 3-bromo-4,5-dihydro-1,2-oxazole.
Emergency Response & Spill Management
In the event of a breach in containment, immediate and calculated action is required to prevent exposure and cross-contamination[4].
Small Spill Protocol (<50g or <50mL):
-
Evacuate & Assess: Step back from the fume hood. Ensure no personnel are exposed to the vapor plume.
-
Upgrade PPE: Don a fresh pair of outer nitrile gloves over your existing pair.
-
Containment: Cover the spill with a solid absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Neutralization: Carefully sweep the absorbent mixture using a non-sparking tool into a chemically compatible, sealable container.
-
Surface Wash: Scrub the spill area with soap and water, followed by an alcohol wipe to remove residual organic traces[3].
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[4].
-
Eye Contact: Utilize the emergency eyewash station immediately, holding eyelids open for 15 minutes. Seek immediate medical evaluation[4].
Waste Disposal & Decontamination Plan
Improper disposal of halogenated heterocycles can lead to severe environmental toxicity and regulatory fines.
Step-by-Step Disposal Methodology:
-
Segregation: All unreacted 3-bromo-4,5-dihydro-1,2-oxazole, reaction mixtures, and first-rinse solvents MUST be classified strictly as Halogenated Organic Waste [3].
-
Labeling: Clearly label the waste container with the chemical name, hazards (Irritant, Harmful), and the date of first accumulation.
-
Solid Waste: Contaminated gloves, absorbent mats, and paper towels must be placed in a dedicated solid hazardous waste bin, separate from general lab trash.
-
Storage: Store waste containers in a secondary containment tray within a designated, ventilated hazardous waste accumulation area until pickup by certified environmental services[3].
References
-
Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: MDPI URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
